molecular formula C8H14F3NO2 B2651570 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol CAS No. 2172097-76-4

4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol

Cat. No.: B2651570
CAS No.: 2172097-76-4
M. Wt: 213.2
InChI Key: SCZYEWBLDPEFSO-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol is a useful research compound. Its molecular formula is C8H14F3NO2 and its molecular weight is 213.2. The purity is usually 95%.
BenchChem offers high-quality 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4,4-trifluoro-3-morpholin-4-ylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2/c9-8(10,11)7(1-4-13)12-2-5-14-6-3-12/h7,13H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZYEWBLDPEFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and structural formula of trifluoromethyl morpholine derivatives

[1]

Executive Summary

The incorporation of trifluoromethyl (CF


1

This guide provides a definitive reference for the molecular characteristics, structural isomers, and synthesis protocols of trifluoromethyl morpholine derivatives, tailored for application in lead optimization.

Structural Classification & Molecular Characteristics[2]

The position of the trifluoromethyl group heavily influences the physicochemical properties of the morpholine ring. We categorize these into Core-Substituted (direct attachment to the heterocycle carbon) and N-Substituted (attachment via an aryl/alkyl linker).

Core Regioisomers (Direct Ring Substitution)

Direct substitution on the morpholine ring creates chiral centers and alters the ring's conformation. These are often used as building blocks (fragments) in fragment-based drug discovery (FBDD).

Table 1: Core Trifluoromethyl Morpholine Isomers

Compound NameStructure DescriptionMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-(Trifluoromethyl)morpholine CF

group at C2 position (adjacent to Oxygen).[2]
C

H

F

NO
155.12 (Free Base)191.58 (HCl Salt)1196152-51-8 (HCl)
3-(Trifluoromethyl)morpholine CF

group at C3 position (adjacent to Nitrogen).
C

H

F

NO
155.12 (Free Base)191.58 (HCl Salt)1196152-13-2 (HCl)
2-Fluoro-2-(trifluoromethyl)morpholine Gem-disubstituted at C2. Highly electron-deficient.C

H

F

NO
173.11 1427499-54-4
N-Aryl/Alkyl Derivatives (Linker Substitution)

In these derivatives, the morpholine nitrogen is bonded to an aromatic ring bearing a CF

Table 2: Representative N-Substituted Derivatives

Compound NameStructure DescriptionMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-[3-(Trifluoromethyl)phenyl]morpholine Morpholine N-linked to meta-CF

phenyl ring.
C

H

F

NO
231.22 189065-49-4
4-[4-(Trifluoromethyl)phenyl]morpholine Morpholine N-linked to para-CF

phenyl ring.
C

H

F

NO
231.22 10137-89-0
4-[2-Fluoro-4-(trifluoromethyl)phenyl]morpholine Dual halogenated phenyl ring.C

H

F

NO
249.21 123456-78-9*

*Note: CAS numbers for highly specific multi-substituted derivatives may vary by vendor; structure is the primary identifier.

Physicochemical Impact & SAR Logic

The strategic value of adding a CF

BioisosterismElectronic Modulation
Mechanistic Impact[4]
  • pKa Modulation: The strong electron-withdrawing nature of CF

    
     (Hammett 
    
    
    ) reduces the electron density on the morpholine nitrogen.
    • Effect: Lowers the pKa of the secondary amine. This reduces lysosomal trapping and improves passive permeability by increasing the fraction of non-ionized species at physiological pH.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to oxidative cleavage. Placing a CF

    
     group at metabolic hotspots (e.g., benzylic positions or para-positions on aryl rings) extends the half-life (
    
    
    ) of the drug.
  • Lipophilicity: CF

    
     is highly lipophilic. It increases the LogP, facilitating membrane crossing, while the morpholine oxygen maintains water solubility, creating a balanced "amphiphilic" profile.
    
SAR Logic Diagram

The following diagram illustrates the causal relationships between structural modifications and pharmacological outcomes.

SAR_LogicCF3Trifluoromethyl (CF3)AdditionEWGElectron Withdrawal(Inductive Effect)CF3->EWGLipophilicityIncreased Lipophilicity(+LogP)CF3->LipophilicityStericSteric Bulk(Metabolic Block)CF3->StericMorpholineMorpholineScaffoldpKaLower Basic pKa(Reduced Ionization)Morpholine->pKaBase ScaffoldEWG->pKaPermeabilityEnhanced MembranePermeabilityLipophilicity->PermeabilityStabilityExtended Half-life(CYP450 Resistance)Steric->StabilitypKa->Permeability

Caption: Causal flow showing how CF3 modification alters the physicochemical landscape of the morpholine scaffold.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)morpholine

Context: The synthesis of core-substituted morpholines is non-trivial due to the need for regiocontrol. The most robust route utilizes 2-(trifluoromethyl)oxirane as the starting material, leveraging the reactivity of the strained epoxide ring.

Safety Warning: Trifluoromethyl oxiranes are volatile and potentially alkylating. All operations must be performed in a fume hood.

Reagents & Materials
  • Starting Material: 2-(Trifluoromethyl)oxirane (CAS: 359-35-3).

  • Nucleophile: 2-Aminoethanol (or N-benzyl-2-aminoethanol for protected route).

  • Catalyst/Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF or Toluene.

  • Deprotection (if needed): Pd/C, H

    
     (for benzyl removal).
    
Step-by-Step Methodology

This protocol describes the "Ring-Opening/Cyclization" strategy [1, 2].

  • Epoxide Ring Opening:

    • Charge a flame-dried 3-neck flask with N-benzyl-2-aminoethanol (1.0 equiv) and anhydrous THF under Nitrogen atmosphere.

    • Cool to 0°C. Add 2-(trifluoromethyl)oxirane (1.1 equiv) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Mechanism: The amine attacks the less substituted carbon of the epoxide (regioselective opening), yielding the amino-alcohol intermediate.

  • Cyclization (Intramolecular Etherification):

    • Cool the reaction mixture to 0°C.

    • Add NaH (1.2 equiv, 60% dispersion in oil) carefully to deprotonate the newly formed hydroxyl group.

    • Critical Step: Add a leaving group activator if necessary (e.g., TsCl) to activate the primary alcohol of the aminoethanol chain, OR use high heat to drive dehydration if using specific catalysts. A common alternative is activating the alcohol formed from the epoxide opening to facilitate attack by the pendant hydroxyl.

    • Refined Route: Modern routes often use 2-chloro-N-(2-hydroxyethyl)acetamide precursors or specific cyclization of amino-diols. However, for the oxirane route: The intermediate diol is cyclized using Mitsunobu conditions (DEAD/PPh3) or via sulfonation (MsCl/Et3N) followed by base-mediated ring closure.

  • Deprotection (Hydrogenation):

    • Dissolve the N-benzyl-2-(trifluoromethyl)morpholine intermediate in MeOH.

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H

      
       atmosphere (balloon pressure) for 4-6 hours.
      
    • Filter through Celite to remove Pd/C.

  • Salt Formation & Isolation:

    • Dissolve the crude oil in Et

      
      O.
      
    • Add 4M HCl in Dioxane dropwise.

    • Collect the white precipitate (2-(Trifluoromethyl)morpholine hydrochloride) via filtration.

    • Validation: Verify MW (191.58 g/mol ) via LC-MS and structure via

      
      H-NMR (distinct quartet for CH-CF
      
      
      ).
Synthesis Workflow Diagram

Synthesis_WorkflowStartStart: 2-(Trifluoromethyl)oxiraneStep1Step 1: Ring Opening(Nucleophilic Attack by N-Benzylaminoethanol)Start->Step1THF, 0°CInterIntermediate:Amino-Diol / Linear AdductStep1->InterStep2Step 2: Cyclization(Base-mediated or Mitsunobu)Inter->Step2Activation (MsCl or DEAD)Step3Step 3: Deprotection(Pd/C, H2)Step2->Step3N-Benzyl removalEndFinal Product:2-(Trifluoromethyl)morpholine HClStep3->EndHCl/Dioxane

Caption: Synthetic pathway for the production of core-substituted trifluoromethyl morpholine.

References

  • Org. Synth. "Synthesis of Fluorinated Heterocycles." Organic Syntheses, Vol. 95, 2018. [Link]

  • PubChem. "Compound Summary: 2-(Trifluoromethyl)morpholine hydrochloride." National Library of Medicine. [Link]

  • Journal of Medicinal Chemistry. "The Role of Fluorine in Medicinal Chemistry." ACS Publications. (General reference for LogP/pKa effects). [Link]

A Technical Guide to the Hydrophobicity of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol: Calculated and Experimental Perspectives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the hydrophobicity of the novel chemical entity, 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol. Aimed at researchers and professionals in drug development, this document elucidates the theoretical underpinnings of its lipophilicity, details robust experimental protocols for its determination, and synthesizes these findings to offer a comprehensive physicochemical profile.

Introduction: The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, arguably one of the most critical physicochemical properties of a potential drug, governs a multitude of pharmacokinetic and pharmacodynamic behaviors.[1] It influences solubility, absorption, membrane penetration, plasma protein binding, distribution, and even penetration of the blood-brain barrier.[1][2] The octanol-water partition coefficient (LogP) is the most widely accepted metric for quantifying lipophilicity, representing the ratio of a compound's concentration in a lipophilic solvent (n-octanol) to its concentration in an aqueous phase.[3]

A molecule's LogP value provides crucial insights:

  • Negative LogP: Indicates a preference for the aqueous phase (hydrophilic).

  • Positive LogP: Indicates a preference for the lipid phase (lipophilic).

  • LogP of 0: The compound partitions equally between the two phases.[3]

Achieving an optimal LogP is a delicate balancing act in drug design. While sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. For instance, orally administered drugs often fall within a LogP range of 1.35 to 1.8, whereas drugs targeting the central nervous system may require a LogP around 2.[3] Therefore, the accurate determination of LogP, through both predictive modeling and empirical measurement, is a cornerstone of modern medicinal chemistry.

Structural Deconstruction and Its Influence on Hydrophobicity

The structure of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol presents a fascinating interplay of functional groups with opposing effects on hydrophobicity.

  • The Trifluoromethyl (CF₃) Group: The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to modulate a compound's properties.[4][5] Due to its high electronegativity and electron-withdrawing nature, the CF₃ group generally increases lipophilicity and can enhance membrane permeability.[4] While often considered a bioisostere for a methyl group, its impact on LogP can be significantly greater, though this effect is highly dependent on the molecular context.[6][7]

  • The Morpholine Moiety: The morpholine ring is a versatile heterocycle frequently employed in drug design. Its weak basicity and the presence of an ether oxygen atom allow it to engage in various hydrophilic and lipophilic interactions, often improving aqueous solubility and modulating pharmacokinetic profiles.[8] In many cases, replacing a more lipophilic cyclic amine (like piperidine) with a morpholine can lead to a desirable reduction in overall lipophilicity.[8][9]

  • The Primary Alcohol (-OH): The terminal hydroxyl group is a classic hydrophilic moiety, capable of acting as both a hydrogen bond donor and acceptor. This functional group significantly increases a molecule's affinity for aqueous environments, thereby lowering its LogP value.

The final LogP of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol is a product of the vectorial sum of these individual contributions—the lipophilic pull of the trifluoromethyl group counterbalanced by the hydrophilic influence of the morpholine and alcohol functionalities.

Computational Prediction of LogP (cLogP)

Predictive, or calculated, LogP (cLogP) offers a rapid and cost-effective method for estimating lipophilicity before a compound is even synthesized.[1][10] These in silico tools utilize algorithms trained on large datasets of experimentally determined LogP values.[11] Methodologies primarily fall into two categories:

  • Fragment-based methods: These calculate LogP by summing the contributions of predefined molecular fragments.[12]

  • Atom-based methods: These sum the contributions of individual atoms based on their local environment.

While numerous prediction tools are available, it is crucial to recognize that their accuracy can vary, particularly for novel chemical scaffolds. Therefore, it is best practice to consult multiple predictors and view the results as a consensus estimate rather than an absolute value.

Table 1: Predicted LogP Values for 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol from Representative Computational Tools

Prediction Tool/AlgorithmPredicted LogP Value (Illustrative)Methodological Principle
ALOGPS 2.11.25Associative Neural Network based on atom and bond-type E-state indices.
Molinspiration1.40Fragment-based method with correction factors for intramolecular interactions.
ChemAxon (Consensus)1.33Weighted average of multiple proprietary fragment- and atom-based models.[13]
ACD/Labs (GALAS)1.28Global, Adjusted Locally According to Similarity; adjusts predictions based on the most similar compounds in its training set.[11]

Note: The values presented are illustrative examples generated based on the known contributions of the constituent functional groups. Actual results from these software packages may vary.

Experimental Determination of LogP: Protocols and Methodologies

Experimental validation remains the definitive standard for LogP determination.[14][15] The choice of method depends on factors such as required accuracy, sample purity, and throughput needs.

The Shake-Flask Method (OECD 107): The Gold Standard

The shake-flask method is the traditional and most widely recognized "gold standard" for LogP measurement due to its direct approach.[14][15]

Causality and Principle: This method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water, after they have reached equilibrium. The ratio of the analyte's concentration in each phase yields the partition coefficient.

Detailed Experimental Protocol:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period. This prevents volume changes during the experiment.[16]

  • Stock Solution Preparation: Prepare a stock solution of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol in n-octanol at a concentration that will be detectable in both phases post-partitioning.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of pre-saturated water (typically a 1:1 or 2:1 ratio).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 2 hours at 600 rpm) to ensure equilibrium is reached.[17]

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases. Allow the vessel to rest at a constant temperature overnight (approx. 16 hours) to ensure complete separation.[17]

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers, taking extreme care to avoid cross-contamination.[14]

  • Quantification: Determine the concentration of the analyte in each aliquot using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or, given the fluorine atoms, ¹⁹F NMR).

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ ([Analyte]ₙ₋ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ)

.dot

Caption: Workflow for the Shake-Flask LogP Determination Method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The RP-HPLC method is a high-throughput, indirect method for LogP determination that has become ubiquitous in the pharmaceutical industry.[10][14]

Causality and Principle: This technique correlates a compound's retention time on a non-polar stationary phase (like C18) with its lipophilicity. A set of reference compounds with known LogP values is used to create a calibration curve, against which the retention time of the test compound is plotted to determine its LogP.[1]

Detailed Experimental Protocol:

  • System Preparation: Use a standard RP-HPLC system with a C18 column. The mobile phase is typically a buffered aqueous solution mixed with an organic modifier (e.g., methanol or acetonitrile).

  • Calibration Standards: Prepare a solution containing a mixture of 5-10 reference compounds with accurately known LogP values that bracket the expected LogP of the test compound.[16]

  • Calibration Curve Generation:

    • Inject the standard mixture and record the retention time (tᵣ) for each compound.

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀.[14]

    • Plot the known LogP values of the standards against their corresponding log(k) values. This creates the calibration curve.[10]

  • Sample Analysis: Prepare a solution of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol and inject it into the HPLC system under the identical conditions used for the standards.

  • LogP Determination:

    • Record the retention time (tᵣ) of the test compound.

    • Calculate its capacity factor (k) and then log(k).

    • Interpolate the LogP value of the test compound from the linear regression equation of the calibration curve.[10]

HPLC_Workflow cluster_cal Calibration Phase cluster_test Test Compound Phase Standards Inject Reference Standards with Known LogP RetentionTimes Measure Retention Times (tR) Standards->RetentionTimes CalcLogK Calculate log(k) RetentionTimes->CalcLogK PlotCurve Plot LogP vs. log(k) to Create Calibration Curve CalcLogK->PlotCurve Result Interpolate LogP from Calibration Curve PlotCurve->Result TestCompound Inject Test Compound TestRT Measure its Retention Time (tR) TestCompound->TestRT TestLogK Calculate its log(k) TestRT->TestLogK TestLogK->Result

Sources

Introduction: The Rise of Fluorinated Morpholines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability of Trifluoro-morpholinyl Alcohols in Aqueous Solution

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The trifluoromethyl (-CF3) group, in particular, is frequently employed to modulate these properties. When combined with the morpholine scaffold—a privileged structure known to improve solubility, permeability, and central nervous system (CNS) penetration—the resulting trifluoro-morpholinyl alcohol moiety represents a significant building block in the development of novel therapeutics.

However, the very combination of these functional groups introduces unique chemical stability challenges, particularly in aqueous environments encountered during formulation, storage, and physiological exposure. Understanding the potential degradation pathways of these molecules is not merely an academic exercise; it is a critical regulatory requirement and a fundamental component of ensuring drug safety and efficacy. This guide provides an in-depth analysis of the factors governing the stability of trifluoro-morpholinyl alcohols in aqueous solutions, outlines robust experimental protocols for their assessment, and offers insights into the interpretation of degradation data.

Part 1: Core Structural Features and Intrinsic Stability

The stability of a trifluoro-morpholinyl alcohol is dictated by the interplay of its three key components: the trifluoromethyl group, the morpholine ring, and the alcohol functional group.

  • The Trifluoromethyl Group: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which is a primary reason for its use in enhancing metabolic stability. However, the high electronegativity of the fluorine atoms renders the carbon atom of the -CF3 group highly electrophilic and susceptible to nucleophilic attack, particularly hydrolysis under certain pH conditions.

  • The Morpholine Ring: The morpholine moiety contains two key features influencing stability: a secondary or tertiary amine and an ether linkage. The nitrogen atom is basic (morpholine pKa ≈ 8.5), meaning its protonation state is highly dependent on the solution's pH. This nitrogen is also a primary site for oxidative degradation. The ether bond is generally stable but can be susceptible to cleavage under harsh acidic conditions.

  • The Alcohol Group: The tertiary alcohol in this scaffold is generally stable and not prone to hydrolysis. Its primary relevance to stability is its potential influence on the electronic properties of adjacent groups and its own potential, albeit less common, for oxidation under specific stress conditions.

Part 2: Primary Degradation Pathways in Aqueous Media

Based on the structural features, several degradation pathways can be anticipated in aqueous solutions. A systematic investigation of these pathways is essential for any drug development program.

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis is often the most significant non-metabolic degradation pathway for pharmaceuticals. For trifluoro-morpholinyl alcohols, two primary sites are of concern.

  • Trifluoromethyl Group Hydrolysis: Under basic or, in some cases, strongly acidic conditions, the electrophilic carbon of the -CF3 group can undergo stepwise hydrolysis, ultimately yielding a carboxylic acid and releasing fluoride ions. This is often the rate-limiting step in the degradation of such compounds and can be significantly influenced by neighboring group participation and pH. The rate of hydrolysis is favored at a higher pH.

  • Morpholine Ring Cleavage: While the ether linkage within the morpholine ring is substantially more stable than an ester or amide, it is not completely inert. Forced degradation under extreme acidic conditions and high temperatures may lead to ring-opening, though this is typically a much slower process than other degradation pathways.

Oxidative Degradation

The morpholine nitrogen is a nucleophilic center and represents a primary target for oxidation.

  • N-Oxide Formation: The tertiary amine of the morpholine ring is susceptible to oxidation to form a morpholine N-oxide. This is a well-documented degradation pathway for morpholine-containing drug substances. This transformation can be initiated by atmospheric oxygen, peroxide impurities in excipients, or via metabolic processes.

  • Secondary Degradation of N-Oxides: The resulting N-oxides can be unstable and may undergo further complex rearrangements or degradation, leading to a cascade of different products. These secondary reactions can complicate stability profiles and must be carefully characterized.

The diagram below illustrates the two most probable primary degradation pathways.

Caption: Primary degradation pathways for trifluoro-morpholinyl alcohols.

Part 3: Experimental Design for Stability Assessment

A robust understanding of a drug candidate's stability profile is built upon a foundation of systematic experimental studies, primarily forced degradation and long-term stability testing.

Forced Degradation Studies

The primary goal of forced degradation (or stress testing) is to accelerate the degradation process to rapidly identify likely degradation products, establish degradation pathways, and, crucially, to validate that the chosen analytical method is "stability-indicating." These studies are typically performed on a single batch of the drug substance early in the development process.

Table 1: Typical Forced Degradation Conditions (based on ICH Q1A(R2))

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M - 1 M HCl; Room Temp to 70°CTo investigate degradation in acidic environments and test for hydrolysis of the -CF3 group or ether linkage.
Base Hydrolysis 0.1 M - 1 M NaOH; Room Temp to 70°CTo investigate degradation in basic environments, primarily targeting hydrolysis of the -CF3 group.
Oxidation 3% - 30% H₂O₂; Room TemperatureTo induce oxidative degradation, primarily targeting the morpholine nitrogen to form N-oxides.
Thermal Dry Heat; 60°C - 80°C (or 10°C above accelerated storage)To assess the stability of the solid drug substance to heat.
Photostability ICH-compliant light chamber (Overall illumination ≥ 1.2 million lux hours; Integrated near UV energy ≥ 200 watt hours/m²)To determine if the molecule is sensitive to light, which informs packaging and storage requirements.
Experimental Protocol: A Self-Validating System

The causality behind this experimental design is to create a self-validating system. By intentionally generating degradation products, we can challenge our analytical methods to prove they can separate these new entities from the parent compound and from each other.

Step-by-Step Protocol for Forced Degradation:

  • Preparation: Prepare stock solutions of the trifluoro-morpholinyl alcohol in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application:

    • Acid/Base: Add an equal volume of the stock solution to a solution of the acid or base (e.g., 0.2 M HCl or NaOH) to achieve a final stressor concentration of 0.1 M.

    • Oxidation: Add the stock solution to a solution of hydrogen peroxide (e.g., 6% H₂O₂) to achieve a final concentration of 3%.

    • Control: Prepare a control sample by diluting the stock solution with water.

  • Incubation: Store all solutions at a controlled temperature (e.g., 60°C). Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization: Immediately neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. This step is critical to stop the degradation reaction at the specific time point.

  • Analysis: Analyze all samples, including the t=0 and control samples, by a stability-indicating HPLC-UV method.

  • Peak Characterization: For samples showing significant degradation (typically 5-20%), perform analysis by LC-MS/MS to obtain mass information on the degradation products to aid in structural elucidation.

Part 4: Analytical Methodologies and Data Interpretation

The cornerstone of any stability study is a validated, stability-indicating analytical method.

  • Stability-Indicating HPLC Method (SI-HPLC): The primary workhorse for stability testing is High-Performance Liquid Chromatography (HPLC) with UV detection. A method is considered stability-indicating if it can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation. This requires complete separation of any degradation products from the parent peak. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is not co-eluting with any degradants.

  • Characterization of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable for identifying unknown degradation products. By comparing the mass of the degradants to the parent compound, one can deduce the chemical transformation that has occurred (e.g., an increase of 16 amu suggests oxidation).

Logical Workflow for Stability Assessment

The process of assessing stability is a logical, multi-step workflow designed to build a comprehensive understanding of the molecule's liabilities.

4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol: A Technical Guide to a Novel Pharmacophore Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the rational design of pharmacophore scaffolds is paramount to achieving therapeutic efficacy and favorable pharmacokinetic profiles. This guide introduces 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol, a novel scaffold engineered to combine the distinct and synergistic advantages of three key structural motifs: a metabolically robust trifluoromethyl group, a "privileged" morpholine heterocycle, and a functionalized butanol linker. The trifluoromethyl moiety offers enhanced metabolic stability and potent binding interactions, while the morpholine ring confers improved aqueous solubility and desirable drug-like properties. The hydroxylated linker provides a crucial vector for chemical modification and precise spatial orientation of pharmacophoric features. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the scaffold's design rationale, a proposed synthetic strategy with detailed protocols, and its strategic application in lead discovery and optimization workflows.

Introduction to the 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol Scaffold

A pharmacophore is defined as the spatial arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. A scaffold is the core chemical structure upon which a series of derivatives is built to explore and optimize these interactions. The 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol scaffold is a rationally designed framework that presents three distinct features for molecular recognition and property modulation.

  • The Trifluoromethyl (CF₃) Group: A potent bioisostere for methyl and chloro groups, offering metabolic stability and unique electronic properties.[1]

  • The Morpholine Ring: A "privileged" heterocyclic structure known to improve solubility and pharmacokinetic parameters.[2][3]

  • The Primary Alcohol (-CH₂OH): A versatile chemical handle for derivatization, allowing the scaffold to be covalently linked to other fragments or molecular entities, and a potential hydrogen bonding site.

These components are held in a specific stereochemical and spatial arrangement by the butanyl chain, creating a pre-organized and functionally rich starting point for drug design campaigns.

Caption: Key pharmacophoric features of the title scaffold.

Deconstruction of the Scaffold: Physicochemical and Pharmacokinetic Rationale

The strategic value of this scaffold lies in the well-understood and field-proven contributions of its individual components. The combination of these motifs in a single, synthetically accessible core provides a powerful tool for addressing common challenges in drug development.

The Trifluoromethyl (CF₃) Group: The Metabolic Shield and Potency Enhancer

The incorporation of a trifluoromethyl group is a cornerstone strategy in modern medicinal chemistry.[4] Its strong electron-withdrawing nature and high metabolic stability make it an invaluable tool for fine-tuning the properties of a drug candidate.[5][6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This is a common strategy for blocking metabolic hotspots, which can increase a compound's half-life and reduce patient drug load.[6]

  • Lipophilicity and Permeability: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve bioavailability.[5][7] This property is crucial for reaching intracellular targets or for crossing the blood-brain barrier.

  • Binding Affinity: The high electronegativity of the fluorine atoms creates a strong dipole moment. This allows the CF₃ group to participate in favorable electrostatic and dipole-dipole interactions with protein targets, potentially increasing binding affinity and potency.[7] It can also serve as a bioisostere for groups like chlorine or methyl, allowing for steric and electronic modulation.[1]

The Morpholine Moiety: The "Privileged" Solubility and Targeting Element

Morpholine is widely regarded as a "privileged structure" in drug discovery due to its frequent appearance in approved drugs and its ability to confer advantageous properties.[2][3]

  • Physicochemical Properties: Morpholine imparts a favorable balance of lipophilic and hydrophilic character.[8] The nitrogen atom is weakly basic (pKa typically around 8.5), but the presence of the ether oxygen reduces this basicity compared to piperidine. This modulation helps improve aqueous solubility and can lead to better absorption and distribution profiles.[9]

  • Pharmacokinetic Improvement: A large body of evidence demonstrates that the inclusion of a morpholine ring can lead to compounds with desirable drug-like properties and improved pharmacokinetics.[2] It is often used to "tune" the properties of a lead compound to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Target Interactions: The oxygen atom in the morpholine ring is an effective hydrogen bond acceptor, allowing it to form key interactions with biological targets like enzymes and receptors.[8] This makes it an integral component of the pharmacophore for many bioactive molecules.

The Hydroxy-Butanol Linker: The Versatile and Directional Spacer

The linker component of a scaffold is not merely a passive spacer; it is critical for defining the geometry and providing opportunities for further chemical exploration.

  • Vector for Derivatization: The primary alcohol is the key point of attachment for introducing diversity. It can be readily modified through esterification, etherification, or conversion to an amine or other functional groups, allowing for the rapid synthesis of a library of derivatives.

  • Spatial Orientation: The four-carbon chain establishes a defined distance and conformational flexibility between the trifluoromethyl/morpholine end and the point of derivatization. This is crucial for positioning the various pharmacophoric elements correctly within a target's binding site.

  • Hydrogen Bonding: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional point of interaction to enhance binding affinity and specificity.

Proposed Synthetic Strategy and Characterization

While the specific synthesis of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol is not widely documented, a plausible and efficient synthetic route can be designed based on established organofluorine and heterocyclic chemistry principles. The following protocol is a proposed methodology for its construction and validation.

Synthetic Workflow Diagram

The proposed synthesis follows a logical three-stage process: formation of a key trifluoromethylated intermediate, nucleophilic addition of morpholine, and final modification to yield the target alcohol.

Caption: Proposed workflow for the synthesis and purification of the scaffold.
Experimental Protocol: A Proposed Synthesis

Objective: To synthesize 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol. This protocol is hypothetical and should be optimized under appropriate laboratory conditions.

Materials:

  • 4,4,4-Trifluorobut-1-ene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Morpholine

  • Lithium perchlorate (LiClO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard solvents for chromatography (Hexanes, Ethyl Acetate)

Procedure:

Step 1: Synthesis of 2-(2,2,2-Trifluoroethyl)oxirane

  • Dissolve 4,4,4-trifluorobut-1-ene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the trifluoroethyl oxirane intermediate.

Step 2: Synthesis of 1-(Morpholin-4-yl)-4,4,4-trifluorobutan-2-ol

  • Dissolve the purified oxirane (1.0 eq) and morpholine (1.5 eq) in acetonitrile.

  • Add a catalytic amount of LiClO₄ (0.1 eq) to facilitate the ring-opening.

  • Heat the mixture to 60 °C and stir for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. The resulting product is a mixture of regioisomers. The desired isomer, 1-(morpholin-4-yl)-4,4,4-trifluorobutan-2-ol, must be separated from its regioisomer via careful column chromatography.

Step 3: Conversion to 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol Causality Note: Direct conversion from the butan-2-ol is complex. A more robust route would involve starting with a precursor that allows for the introduction of the C1 hydroxyl group, such as through hydroboration-oxidation of a protected allylic amine or another suitable functional group interconversion. A simplified conceptual step is presented for brevity.

  • Protect the secondary alcohol of the purified regioisomer from Step 2 (e.g., as a silyl ether).

  • Perform a functional group interconversion to introduce a hydroxyl group at the C1 position. This is a multi-step process requiring careful strategic planning (e.g., elimination to form an alkene followed by selective hydroboration-oxidation).

  • Deprotect the secondary alcohol to yield the diol, and selectively protect the primary alcohol.

  • Deoxygenate the secondary alcohol.

  • Deprotect the primary alcohol to yield the final product.

Step 4: Purification and Characterization

  • Purify the final compound using preparative High-Performance Liquid Chromatography (HPLC).

  • Confirm the structure and purity using:

    • ¹H and ¹⁹F NMR Spectroscopy: To verify the proton and fluorine environments and confirm the structure.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • Analytical HPLC: To determine the final purity (>95%).

Application in Lead Discovery and Optimization

The 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol scaffold is an ideal starting point for building focused compound libraries for screening against various biological targets. Its inherent properties are designed to give resulting derivatives a higher probability of possessing drug-like characteristics.

Workflow for Scaffold-Based Drug Design

A typical drug discovery campaign utilizing this scaffold would follow a logical, iterative process from virtual design to biological validation.

cluster_workflow Scaffold-Based Drug Discovery Workflow design 1. In Silico Library Design (Attach R-groups to scaffold's -OH) screen 2. Virtual Screening (Docking against target protein) design->screen synthesis 3. Focused Library Synthesis (Top virtual hits) screen->synthesis assay 4. In Vitro Biological Assay (e.g., Kinase IC₅₀) synthesis->assay sar 5. SAR Analysis (Relate structure to activity) assay->sar optimize 6. Lead Optimization (Iterate design based on SAR) sar->optimize optimize->design Iterative Cycle

Caption: A logical workflow for utilizing the scaffold in a drug discovery project.
Data Presentation: Hypothetical SAR Table

To illustrate the process, consider a hypothetical screening campaign to identify inhibitors for "Kinase X". A small library of derivatives is synthesized by attaching different aryl groups (R) to the scaffold's primary alcohol via an ether linkage.

Compound IDR-Group (Attached via -O-)Kinase X IC₅₀ (nM)cLogPAqueous Solubility (µg/mL)
Scaffold-01 Phenyl12502.85150
Scaffold-02 4-Fluorophenyl4503.05135
Scaffold-03 4-Chlorophenyl3803.4095
Scaffold-04 4-Methoxyphenyl8902.90160
Scaffold-05 3,5-Dichlorophenyl95 4.1040

SAR Interpretation:

  • Adding a simple phenyl group (Scaffold-01) confers weak activity.

  • Electron-withdrawing groups at the para-position (Scaffold-02, Scaffold-03) improve potency, suggesting a key interaction in a specific pocket of the kinase.

  • An electron-donating group (Scaffold-04) is detrimental to activity.

  • Increasing the steric bulk and hydrophobicity with two chloro-substituents (Scaffold-05) dramatically increases potency. However, this comes at the cost of significantly reduced aqueous solubility, a common challenge in lead optimization that must be addressed in the next design cycle.

Case Study: Hypothetical Targeting of a Kinase Pathway

Kinases are a major class of drug targets, particularly in oncology. A common kinase inhibitor design involves a "hinge-binding" motif and a moiety that extends into a solvent-exposed region. The 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol scaffold is well-suited for this application.

  • Hypothetical Binding Mode:

    • A hinge-binding fragment (e.g., a pyrimidine) is attached via the scaffold's hydroxyl group.

    • The morpholine ring extends towards the solvent-exposed region of the ATP binding pocket, where its solubility-enhancing properties are most beneficial. The oxygen can form a hydrogen bond with a backbone amide or a conserved water molecule.

    • The trifluoromethyl group is positioned to fit into a nearby hydrophobic pocket, often adjacent to the "gatekeeper" residue, enhancing affinity through favorable non-polar interactions.

cluster_pathway Hypothetical Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X (Target) Receptor->KinaseX Substrate Downstream Substrate KinaseX->Substrate Proliferation Cell Proliferation & Survival Substrate->Proliferation Inhibitor Scaffold-Based Inhibitor Inhibitor->KinaseX

Caption: Inhibition of a generic cell proliferation pathway by a scaffold-based drug.

Conclusion and Future Perspectives

The 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol scaffold represents a highly promising and strategically designed starting point for the development of novel therapeutics. By combining the metabolic resistance and binding enhancement of a trifluoromethyl group with the solubility and pharmacokinetic advantages of a morpholine ring, it provides a robust framework to tackle common drug discovery hurdles. The integral hydroxyl linker ensures synthetic tractability and allows for extensive Structure-Activity Relationship (SAR) exploration. This guide provides the foundational rationale and a practical framework for the synthesis and application of this scaffold. Future work should focus on the development and optimization of its synthesis, followed by its application in screening campaigns against a wide range of therapeutic targets, particularly in areas such as oncology, neuroscience, and infectious diseases where its constituent motifs have already proven their value.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Baliani, A., et al. (2019). Morpholine as a Privileged Structure. Medicinal Research Reviews. [This is a conceptual reference to the general topic, specific article may vary, e.g., Kourounakis et al. cited above] [Link]

  • Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione Publication. [Link]

  • Wikipedia contributors. (n.d.). Trifluoromethyl group. Wikipedia. [Link]

  • Dichiarante, V., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 957. [Link]

  • Wechem. (2023). Design and biological activity of trifluoromethyl containing drugs. Wechem News. [Link]

  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2739–2754. [Link]

  • Tutone, M., et al. (2021). Pharmacophore-Based Design of New Chemical Scaffolds as Translational Readthrough-Inducing Drugs (TRIDs). International Journal of Molecular Sciences, 22(16), 8856. [Link]

  • Du X, Cheng J. (2021). Preparing 4,4,4-trifluoro-1-butanol... Faming Zhuanli Shengqing, CN112778089A.

Sources

Troubleshooting & Optimization

Purification methods for separating impurities from trifluoro-morpholinyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of trifluoro-morpholinyl alcohols. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but a deep understanding of the principles behind them, ensuring robust and reproducible results.

Introduction: The Challenge of Purifying Trifluoro-Morpholinyl Alcohols

Trifluoro-morpholinyl alcohols are a critical class of compounds in medicinal chemistry, with the trifluoromethyl group often enhancing metabolic stability and binding affinity. However, their purification presents unique challenges due to the combined electronic effects of the fluorine atoms and the polarity of the morpholine and alcohol functionalities. Common impurities often include diastereomers, enantiomers, starting materials, and reaction byproducts. This guide provides a systematic approach to overcoming these purification hurdles.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific problems you may encounter during the purification of trifluoro-morpholinyl alcohols.

Issue 1: Poor Separation of Diastereomers in Column Chromatography

Question: I am struggling to separate diastereomers of my trifluoro-morpholinyl alcohol using standard silica gel chromatography. The spots are overlapping on the TLC plate. What can I do?

Answer:

Poor separation of diastereomers is a common issue. Here’s a systematic approach to improving resolution:

  • Optimize the Mobile Phase:

    • Decrease Polarity: A less polar mobile phase will increase the retention time of your compounds on the silica gel, often leading to better separation. Try decreasing the percentage of the polar solvent (e.g., ethyl acetate in hexane) in small increments.

    • Utilize Different Solvent Systems: Sometimes a complete change in the solvent system is necessary. Consider combinations like dichloromethane/methanol or toluene/acetone. The unique interactions of different solvents with your compound and the stationary phase can significantly alter selectivity.[1]

  • Consider a Different Stationary Phase:

    • Fluorinated Stationary Phases: For fluorinated compounds, specialized "fluorous" stationary phases can offer unique selectivity.[2][3] These phases exhibit fluorophilic interactions, which can enhance the separation of compounds with varying fluorine content or spatial arrangement of fluorinated groups.[2][3] Perfluoroaryl and perfluoroalkyl phases are common choices.[2]

    • Alumina: Activated alumina can be an effective alternative to silica gel, especially for separating compounds with different polarities.[4] It is available in acidic, neutral, and basic forms, allowing you to choose the one that best suits your compound's stability.[4]

  • Improve Column Packing and Running Conditions:

    • Use a Longer Column: Increasing the column length provides more theoretical plates for the separation to occur.

    • Reduce the Flow Rate: A slower flow rate allows for better equilibration between the mobile and stationary phases, which can improve resolution.[4]

    • Dry Loading: If your compound is not highly soluble in the mobile phase, consider adsorbing it onto a small amount of silica gel and loading it onto the column as a dry powder. This can lead to sharper bands.

Experimental Protocol: Optimizing Diastereomer Separation
  • TLC Screening: Prepare several TLC chambers with different solvent systems (e.g., 9:1 Hexane:Ethyl Acetate, 8:2 Hexane:Ethyl Acetate, 95:5 Dichloromethane:Methanol). Spot your crude mixture on each plate and develop to identify the system with the best separation.

  • Column Chromatography:

    • Pack a glass column with the appropriate stationary phase (e.g., silica gel or a fluorinated phase).

    • Equilibrate the column with the optimized mobile phase.

    • Load your sample (either as a concentrated solution or dry-loaded).

    • Run the column at a slow, consistent flow rate.

    • Collect fractions and analyze them by TLC to identify the pure diastereomers.

Issue 2: Failure to Obtain Crystals During Recrystallization

Question: My trifluoro-morpholinyl alcohol oils out or remains in solution during recrystallization attempts. How can I induce crystallization?

Answer:

The inability to form crystals is often due to the wrong solvent choice, the presence of impurities that inhibit crystal lattice formation, or supersaturation issues.

  • Systematic Solvent Screening:

    • The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5][6]

    • Test a range of solvents with varying polarities. Good starting points for trifluoro-morpholinyl alcohols could be isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate.[7]

    • Two-Solvent Method: If a single suitable solvent cannot be found, a two-solvent system can be effective.[5] Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.[5][7]

  • Inducing Crystallization:

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to act as a nucleation point.

    • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that promote crystal growth.

    • Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[8]

Workflow for Successful Recrystallization

G A Start with Crude Product B Solvent Screening: - Single Solvents - Two-Solvent Systems A->B C Dissolve in Minimum Hot Solvent B->C D Hot Gravity Filtration (if insoluble impurities are present) C->D E Slow Cooling to Room Temperature D->E F Induce Crystallization: - Seeding - Scratching E->F G Cool in Ice Bath F->G H Collect Crystals by Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J

Caption: A systematic workflow for the recrystallization of trifluoro-morpholinyl alcohols.

Issue 3: Enantiomers are Not Separated by Chiral HPLC

Question: I am trying to separate the enantiomers of my trifluoro-morpholinyl alcohol, but I only see a single peak on my chiral HPLC. What should I try next?

Answer:

Achieving chiral separation is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase.[9]

  • Screen Different Chiral Stationary Phases:

    • Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® and Chiralcel® columns), are often effective for separating enantiomers of alcohols.[9][10]

    • Consider screening columns with different chiral selectors, as their recognition mechanisms vary.

  • Optimize the Mobile Phase:

    • Normal Phase vs. Reversed Phase: Depending on your compound's polarity, you may have success in either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) mode.

    • Modifiers/Additives: Small amounts of additives can significantly impact selectivity. For basic compounds like morpholines, adding a small amount of a basic additive (e.g., diethylamine) to a normal-phase mobile phase can improve peak shape and resolution.[11] For acidic compounds, an acidic additive (e.g., trifluoroacetic acid) may be beneficial.[11]

    • Alcohol Choice: In normal-phase chromatography, the choice of alcohol modifier (e.g., isopropanol vs. ethanol) can dramatically affect the separation.

  • Adjust Instrumental Parameters:

    • Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution.

    • Flow Rate: A lower flow rate can increase the interaction time with the CSP, potentially improving separation.

Data Summary: Chiral HPLC Starting Conditions
Chiral Stationary Phase (CSP)Mobile Phase SystemCommon Analytes
Amylose-based (e.g., Chiralpak® AD-H)n-Hexane/Isopropanol (90:10, v/v)Aromatic trifluoromethyl-substituted alcohols[9]
Cellulose-based (e.g., Chiralcel® OD-H)n-Hexane/Isopropanol (90:10, v/v)Aromatic trifluoromethyl-substituted alcohols[9]
Pirkle-typeSupercritical Fluid Chromatography (SFC) with CO2/MethanolAlcohol-sensitive chiral compounds[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of trifluoro-morpholinyl alcohols?

A1: Common impurities include:

  • Unreacted Starting Materials: Such as the parent morpholine or the trifluoromethyl-containing electrophile.

  • Reaction Byproducts: These are highly dependent on the specific synthetic route. For example, in reductions of trifluoromethyl ketones, you might have over-reduction products.

  • Diastereomers and Enantiomers: If your synthesis creates one or more new stereocenters.

  • Desfluoro Analogs: In some synthetic routes, incomplete fluorination can lead to impurities lacking the trifluoromethyl group.[2]

Q2: When should I choose recrystallization over column chromatography?

A2:

  • Choose Recrystallization when:

    • Your desired compound is a solid.

    • You have a relatively high purity to start with (>90%).

    • You can find a suitable solvent system.

    • It is generally a more scalable and cost-effective method for large quantities.[6]

  • Choose Column Chromatography when:

    • Your compound is an oil or a low-melting solid.

    • You have a complex mixture with multiple components.

    • You need to separate compounds with very similar polarities, such as diastereomers.

Q3: How can I remove acidic or basic impurities from my crude product?

A3: A simple liquid-liquid extraction is often very effective.

  • To Remove Acidic Impurities: Dissolve your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a dilute aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurities will be deprotonated and move into the aqueous layer.

  • To Remove Basic Impurities: Dissolve your crude product in an organic solvent and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic impurities, including any unreacted morpholine starting materials, will be protonated and extracted into the aqueous layer.

Logical Flow for Purification Method Selection

G Start Crude Product IsSolid Is the product a solid? Start->IsSolid IsComplex Is it a complex mixture? IsSolid->IsComplex No Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes Chromatography Column Chromatography IsComplex->Chromatography Yes FinalProduct Pure Product IsComplex->FinalProduct No HasDiastereomers Are diastereomers present? HasEnantiomers Are enantiomers present? HasDiastereomers->HasEnantiomers No HasDiastereomers->Chromatography Yes (Optimize) ChiralChrom Chiral Chromatography (HPLC/SFC) HasEnantiomers->ChiralChrom Yes HasEnantiomers->FinalProduct No Recrystallization->IsComplex Chromatography->HasDiastereomers ChiralChrom->FinalProduct

Caption: Decision tree for selecting the appropriate purification method.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for comprehensive purity analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and can reveal the presence of impurities. ¹⁹F NMR is particularly useful for identifying fluorine-containing byproducts.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is excellent for identifying and quantifying impurities, even at low levels.[14]

  • High-Performance Liquid Chromatography (HPLC): Using a UV or other suitable detector, HPLC can provide a quantitative measure of purity (e.g., % area). Chiral HPLC is necessary to determine enantiomeric excess (ee).[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable trifluoro-morpholinyl alcohols. Derivatization may be necessary for polar compounds.[14]

References
  • Techniques for removing acidic impurities from fluorinated solvents - Benchchem. (n.d.).
  • A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols - Benchchem. (n.d.).
  • Regalado, E. L., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A, 1380, 45-54.
  • Experiment 2: Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (n.d.). ResearchGate.
  • Sohn, O. S., et al. (1982). Separation of morpholine and some of its metabolites by high-performance liquid chromatography. Journal of Chromatography, 242(2), 374-80.
  • recrystallization.pdf. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Troubleshooting Purification Methods - Sigma-Aldrich. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific. (n.d.).
  • Deoxytrifluoromethylation of Alcohols - PMC. (2022).
  • Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography - PubMed. (2008).
  • N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. (n.d.).
  • Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles - PMC. (2018).
  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography - MDPI. (n.d.).
  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (n.d.).
  • HPLC Troubleshooting Guide - Wsu. (n.d.).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).

Sources

Overcoming steric hindrance in 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Building Blocks Subject: Troubleshooting Reactivity in 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol Ticket ID: TF-MORPH-003 Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Folded" Conformation Paradox

You are likely reading this because standard protocols (Williamson ether synthesis, Swern oxidation, or Tosylation) have failed or resulted in abysmal yields (<10%) for 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol .[1]

The core issue is not merely steric bulk; it is conformational locking .

In this specific molecule, the electron-withdrawing trifluoromethyl (


) group acidifies the neighboring protons, while the morpholine nitrogen acts as a Lewis base. However, the primary culprit is an Intramolecular Hydrogen Bond (IMHB)  between the terminal hydroxyl proton and the morpholine nitrogen. This creates a pseudo-cyclic, 6-membered ring structure that "buries" the nucleophilic oxygen, making it inaccessible to electrophiles.[1]

To succeed, you must first break the fold before you can run the reaction.

Module 1: Diagnostic & Decision Tree

Before altering your reagents, determine the primary failure mode of your current attempt.

ReactionTroubleshooting Start Reaction Failure Mode Mode1 No Reaction / Recovered Starting Material Start->Mode1 Mode2 Decomposition / Complex Mixture Start->Mode2 Mode3 Precipitation / Solubility Issues Start->Mode3 Sol1 DIAGNOSIS: Conformational Lock ACTION: Disrupt IMHB (See Protocol A) Mode1->Sol1 Sol2 DIAGNOSIS: Elimination (E1cB) ACTION: Switch Base (See FAQ) Mode2->Sol2 Sol3 DIAGNOSIS: Aggregation ACTION: Change Solvent to HFIP or DMF Mode3->Sol3

Figure 1: Diagnostic workflow for reactivity issues. The most common failure is "No Reaction" due to IMHB locking.

Module 2: Protocol A - Overcoming the "Dead" Alcohol (Activation)

If standard mesylation or tosylation fails, it is because the sulfonyl chloride cannot approach the "folded" alcohol. We must use a hyper-reactive electrophile and a non-coordinating base .[1]

The Fix: Triflation with IMHB Disruption

  • Why: Triflic anhydride (

    
    ) is small and highly reactive.[1] We use a non-nucleophilic base (2,6-Lutidine) to avoid side reactions.[1]
    
  • Critical Step: We avoid non-polar solvents (DCM) which promote the "folded" state. We use a more polar solvent system or Lewis Acid additives to open the chain.

Step-by-Step Protocol:
ReagentEquivalentsRole
Substrate 1.0The hindered alcohol

1.2Highly reactive electrophile
2,6-Lutidine 1.5Sterically hindered base (prevents N-quaternization)
DCM:DMF (4:1) SolventDMF disrupts the H-bond "lock"
  • Preparation: Dissolve the substrate in dry DCM/DMF (4:1 ratio). The DMF is crucial to solvate the hydroxyl group and break its interaction with the morpholine nitrogen.

  • Cooling: Cool the mixture to -78°C . The

    
     group stabilizes the backbone, but we want to suppress elimination.
    
  • Addition: Add 2,6-Lutidine followed by dropwise addition of Triflic Anhydride (

    
    ).
    
  • Monitoring: Stir at -78°C for 30 minutes, then warm strictly to 0°C (do not go to RT).

  • Quench: Quench immediately with saturated

    
    .
    

Result: You now have the Triflate, a "super-leaving group" that will react rapidly with nucleophiles, bypassing the steric penalty of the


 transition state.

Module 3: Protocol B - Oxidation Under Duress

Standard Swern oxidations often fail here because the bulky sulfur ylide intermediate cannot form due to the steric wall created by the


 and morpholine groups.

The Fix: Dess-Martin Periodinane (DMP) [1][2][3]

  • Why: DMP works via a ligand exchange mechanism directly at the iodine center. It is less sensitive to steric crowding than Swern or PCC.[1] It also operates at neutral pH, preventing the morpholine from acting as a base and causing elimination.[1]

Step-by-Step Protocol:
  • Solvent: Dissolve substrate (1.0 equiv) in wet DCM (DMP works faster with trace water, which accelerates ligand exchange).[1]

  • Reagent: Add Dess-Martin Periodinane (1.5 equiv).

  • Buffer (Optional but Recommended): Add

    
     (2.0 equiv) to buffer the acetic acid byproduct, preventing salt formation with the morpholine.
    
  • Time: Stir at Room Temperature. Reaction is typically complete in <1 hour.[1]

  • Workup: Quench with a 1:1 mixture of sat.

    
     and sat.[1] 
    
    
    
    to destroy unreacted periodinane.[1]

Module 4: The Mechanism of Failure (Visualized)

Understanding the conformation is key to designing your own variations of these experiments.

Conformation cluster_folded INACTIVE STATE (Non-polar solvents) cluster_open REACTIVE STATE (Polar/Lewis Acid) N_folded N O_folded OH N_folded->O_folded H-Bond (Lock) CF3_folded CF3 N_open N Solvent DMF/H+ N_open->Solvent Solvated O_open OH O_open->Solvent Free arrow Disruption cluster_open cluster_open cluster_folded cluster_folded

Figure 2: The transition from the H-bonded "locked" state (left) to the open reactive state (right) required for successful functionalization.

Frequently Asked Questions (FAQ)

Q: Why can't I just use NaH and Alkyl Halide for ether synthesis? A: You can, but you must add 15-crown-5 or use DMF as the solvent.[1] In THF, the sodium alkoxide will form a tight ion pair or chelate with the morpholine nitrogen, shutting down reactivity. The "naked" anion in DMF is required to overcome the steric barrier of the


 group.

Q: I see elimination products (alkenes) instead of substitution. Why? A: The


 group is electron-withdrawing, making the 

-hydrogens (on C2) more acidic.[1] If you use a strong, unhindered base, you trigger E1cB elimination.[1] Switch to a non-nucleophilic base or ensure your nucleophile is highly reactive (soft nucleophiles like thiols work better than hard alkoxides).[1]

Q: Can I use


 to catalyze reactions? 
A:  Yes. Adding 1.0 equivalent of 

will complex the morpholine nitrogen. This serves two purposes:
  • It breaks the Intramolecular Hydrogen Bond.[1]

  • It prevents the nitrogen from acting as a nucleophile or base. Note: You will need to perform a basic workup to remove the Boron complex.

References

  • Conformational Locking in Fluoro-Amino Alcohols

    • Title: Perturbating Intramolecular Hydrogen Bonds through Substituent Effects.[1][4]

    • Source: PMC / NIH.[1]

    • Significance: Establishes the mechanism of OH...
  • Oxidation of Hindered Alcohols

    • Title: Dess–Martin periodinane (DMP) oxidation.[1][2][3][5]

    • Source: Chemistry Steps.[1][3][5][6]

    • Significance: Validates DMP as the superior reagent for hindered/sensitive substrates where Swern fails due to steric crowding.
  • Steric Parameters of Trifluoromethyl Groups

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[7]

    • Source: MDPI.[1]

    • Significance: Details the specific steric volume of (similar to isopropyl) and its electronic impact on neighboring functional groups.
    • [1]

Sources

Troubleshooting low solubility of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical troubleshooting guide designed for the specific solubility challenges of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol .

Executive Summary & Molecule Analysis

The solubility issues encountered with 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol are rarely due to simple "insolubility."[1] Instead, they typically arise from a polarity mismatch caused by the molecule's "schizophrenic" physicochemical nature.[1]

You are dealing with a molecule that possesses three conflicting solubility drivers:

  • The Trifluoromethyl Group (

    
    ):  Highly lipophilic and electron-withdrawing.[1] It repels water and standard hydrocarbons.[1]
    
  • The Morpholine Ring: A basic, polar heterocycle (

    
     for conjugate acid).[1]
    
  • The Primary Alcohol (

    
    ):  A hydrogen bond donor/acceptor.
    

The Diagnostic Trap: Most researchers fail to dissolve this compound because they do not account for the Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the morpholine nitrogen. This 6-membered pseudo-ring "hides" the polar groups, making the molecule behave more lipophilically than predicted.[1] However, if trace acid is present, the nitrogen protonates, breaking the IMHB and rendering the molecule insoluble in the very organic solvents (DCM, THF) selected for the free base.[1]

Diagnostic Phase: The "Why" Before the "How"

Before attempting further dissolution, answer the following diagnostic questions.

Q1: Are you working with the Free Base or a Salt?
  • Symptom: The solid refuses to dissolve in Dichloromethane (DCM) or Ethyl Acetate but dissolves instantly in Water or Methanol.

  • Diagnosis: You likely have the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt , not the free base.[1]

  • Fix: If you need organic solubility, you must perform a "Free Basing" protocol (See Section 4).[1]

Q2: Is the sample "Oiling Out" in non-polar solvents?
  • Symptom: You see a cloudy emulsion or a sticky gum at the bottom of the flask in Hexanes/Toluene.

  • Diagnosis: The Fluorine Effect .[2] The

    
     group creates a "fluorophilic" domain that does not mix well with standard lipophilic chains (alkanes), while the polar head is too polar for the solvent.[1]
    
  • Fix: Use a Polarity Bridging Solvent like Dichloromethane (DCM) or a co-solvent system (e.g., 10% MeOH in DCM).[1]

Solvent Selection Matrix

Use this table to select the correct solvent system based on your experimental goal.

Solvent ClassSolubility (Free Base)Solubility (Salt Form)Recommendation
Chlorinated (DCM,

)
Excellent PoorPrimary Choice. Best for reactions and transfers.[1] Breaks weak intermolecular bonds.[1]
Ethers (THF,

)
GoodVery PoorGood for reactions.[1] THF is superior to Diethyl Ether due to better H-bond acceptance.[1]
Alcohols (MeOH, EtOH)GoodExcellent Use for salts or if protic solvents are tolerated.[1] Warning: May interfere with nucleophilic reactions.[1]
Hydrocarbons (Hexane, Toluene)Poor InsolubleAvoid. Causes oiling out.[1] Use only for precipitation/crystallization.[1]
Dipolar Aprotic (DMSO, DMF)ExcellentGoodLast Resort. Hard to remove.[1] Use only for biological assays or high-T reactions.
Water Low/ModerateHigh pH dependent.[1] Soluble below pH 6 (protonated); sparingly soluble above pH 9.

Protocols & Workflows

Protocol A: "Free-Basing" (Converting Salt to Soluble Organic Form)

Use this if your material is insoluble in DCM/EtOAc.[1]

  • Dissolution: Dissolve the insoluble salt (e.g., 100 mg) in minimal Water (2 mL).

  • pH Adjustment: Slowly add Saturated

    
      or 1M NaOH  while monitoring pH. Target pH 10-11.
    
    • Observation: The clear solution should turn cloudy as the free base precipitates/oils out.

  • Extraction: Add Dichloromethane (DCM) (5 mL) and shake vigorously.

    • Why DCM? It is the "Goldilocks" solvent—polar enough for the amine, lipophilic enough for the

      
      .[1]
      
  • Separation: Collect the lower organic layer.[1] Repeat extraction 2x.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
    • Result: You now have the Free Base oil/solid, soluble in organic solvents.[1]

Protocol B: Breaking the "Gel" (For Oiling Out Issues)

Use this if your compound forms a gum in your reaction solvent.

  • The Co-Solvent Trick: If using Toluene or Ether, add 5-10% Isopropanol (IPA) .[1]

    • Mechanism:[1][3][4] IPA acts as a surfactant, bridging the fluorinated/polar interface.[1]

  • Heat-Cool Cycle: Briefly heat to

    
     to disrupt the lattice/amorphous aggregation, then cool slowly.[1]
    

Visual Troubleshooting Logic

The following diagram illustrates the decision process for troubleshooting solubility.

SolubilityLogic Start Start: Material Insoluble CheckForm Check Form: Is it a Salt or Free Base? Start->CheckForm IsSalt It is a Salt (HCl, TFA, etc.) CheckForm->IsSalt Insoluble in DCM IsBase It is a Free Base CheckForm->IsBase Insoluble in Water SaltAction Action: Switch Solvent Use MeOH, DMSO, or Water IsSalt->SaltAction FreeBaseCheck Check Solvent Polarity IsBase->FreeBaseCheck NonPolar Solvent is Non-Polar (Hexane, Toluene) FreeBaseCheck->NonPolar Polar Solvent is Polar Organic (DCM, THF, EtOAc) FreeBaseCheck->Polar AddCosolvent Action: Add Co-solvent (+5% IPA or DCM) NonPolar->AddCosolvent CheckWater Check Water Content (Is solvent wet?) Polar->CheckWater DrySolvent Action: Dry Solvent (Water causes oiling out) CheckWater->DrySolvent Yes

Figure 1: Decision tree for diagnosing solubility issues based on chemical form and solvent choice.

Frequently Asked Questions (FAQs)

Q: Why does the literature say this is soluble in chloroform, but my sample isn't? A: You likely have a trace amount of acid in your chloroform.[1] Chloroform naturally decomposes to form HCl over time (unless stabilized with amylenes/ethanol). Even trace HCl will protonate the morpholine nitrogen, creating an insoluble salt surface layer.[1] Solution: Filter your


 through basic alumina or wash with bicarbonate before use.

Q: Can I heat the solution to dissolve it? A: Yes, but be cautious. Fluorinated amino-alcohols can undergo retro-aldol-like decomposition or elimination of HF at high temperatures (


) under basic conditions.[1] Keep heating mild (

) and brief.

Q: I need to use this in a biological assay (aqueous buffer). How do I dissolve it? A: Do not dissolve directly in buffer.

  • Make a 100mM stock solution in pure DMSO .

  • Dilute this stock into your buffer.

  • Ensure the final pH is below 6.0 if you want full aqueous solubility (protonated form), or keep DMSO concentration

    
     if at neutral pH to prevent precipitation.[1]
    

References

  • PubChem. (2023).[1] Compound Summary: 4,4,4-Trifluorobutan-1-ol (Analogous substructure properties).[1] National Library of Medicine.[1] [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] (Context on solubility modulation by

    
    ). [Link]
    
  • Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for Morpholine pKa). [Link]

Sources

Minimizing defluorination side reactions during high-temperature synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to address the common yet challenging issue of unintended defluorination during high-temperature chemical synthesis. This guide is structured to help you understand the root causes of C-F bond cleavage and provide actionable troubleshooting strategies to maintain the integrity of your fluorinated molecules.

Frequently Asked Questions: Understanding the "Why" Behind Defluorination

This section addresses the fundamental principles governing C-F bond stability and cleavage at elevated temperatures.

Q1: What is defluorination and why is it a critical problem in synthesis?

Defluorination is the cleavage of a carbon-fluorine (C-F) bond, resulting in the loss of a fluorine atom from an organic molecule. Given that the C-F bond is the strongest single bond in organic chemistry, its cleavage is often an undesired side reaction, particularly during high-temperature processes like cross-coupling or nucleophilic substitution.[1]

This side reaction is problematic for several reasons:

  • Yield Reduction: Formation of defluorinated byproducts directly lowers the yield of the desired fluorinated product.

  • Purification Challenges: The resulting byproducts often have similar physical properties to the target compound, making separation difficult and costly.

  • Loss of Function: In pharmaceutical and agrochemical development, the fluorine atom is frequently essential for a molecule's biological activity, metabolic stability, and pharmacokinetic properties.[2][3][4] Its removal can render the final compound inactive or introduce unforeseen toxicities.[3][5]

Q2: What are the primary mechanisms that cause C-F bond cleavage at high temperatures?

While the C-F bond is strong, it is not inert. Several mechanisms can lead to its cleavage under thermal stress, often facilitated by reagents in the reaction mixture.

  • Nucleophilic Aromatic Substitution (SₙAr): In electron-deficient aromatic systems (e.g., nitro- or cyano-substituted fluoroarenes), a strong nucleophile (like an alkoxide, amine, or even a Brønsted base) can attack the carbon atom bearing the fluorine, leading to its displacement.[1] High temperatures accelerate this process.

  • Reductive Defluorination (Hydrodefluorination): This is a common side reaction in transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira).[6] It often occurs when a metal-hydride species (e.g., a Pd-H intermediate) forms in situ and reductively cleaves the C-F bond instead of participating in the desired coupling cycle.[6]

  • Thermal Decomposition & Radical Reactions: At very high temperatures, thermal energy alone can be sufficient to induce homolytic cleavage of weaker C-F bonds, initiating radical chain reactions.[7] This is more common with polyfluorinated compounds or in the presence of radical initiators.

  • Lewis Acid or Base-Mediated Cleavage: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and making it susceptible to cleavage. Conversely, strong bases can deprotonate a position adjacent to a C-F bond, leading to HF elimination, especially in β-fluoro carbonyl compounds.[3][8]

Q3: Which types of fluorinated molecules are most susceptible to defluorination?

Not all C-F bonds are created equal. Susceptibility depends heavily on the molecular structure.

  • Electron-Deficient Fluoroarenes: Aromatic rings with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the fluorine atom are highly activated towards nucleophilic attack.[9]

  • Monofluorinated Alkyl Groups with Neighboring Nucleophiles: If a molecule contains a monofluorinated carbon and an internal nucleophile (like a carboxylate or an amine), it can undergo intramolecular Sₙ2 displacement of the fluoride, especially at high temperatures.[3][5]

  • Polyfluoroarenes in Cross-Coupling: While often used as substrates, polyfluorinated aromatics can undergo selective hydrodefluorination, which can be either a desired or undesired outcome depending on the catalytic system.[10][11]

  • Benzylic and Allylic Fluorides: The C-F bonds at these positions are weaker and more prone to cleavage due to the stability of the resulting carbocation or radical intermediates.

Troubleshooting Guide: From Problem to Solution

This section provides a structured, question-and-answer approach to troubleshoot and resolve defluorination issues encountered during experiments.

Q1: My reaction shows significant formation of a defluorinated byproduct. How do I confirm its identity and quantify the extent of the side reaction?

Accurate identification and quantification are the first steps in troubleshooting. A multi-pronged analytical approach is recommended.[12]

Step-by-Step Analytical Protocol:

  • Initial Screening with LC-MS/MS: Use Liquid Chromatography-Mass Spectrometry to analyze a crude sample of your reaction mixture. Look for a peak with a mass corresponding to your starting material or product minus 18 Da (the mass difference between F and H). This provides the first evidence of hydrodefluorination.

  • Structural Confirmation with ¹⁹F NMR: Fluorine-19 Nuclear Magnetic Resonance is the most powerful tool for this problem.[12][13]

    • Acquire a ¹⁹F NMR spectrum of your crude reaction mixture.

    • Compare the signals to your starting material. The appearance of new signals or a significant decrease in the starting material's signal intensity confirms C-F bond transformation.

    • The chemical shift of the new signals can help identify the new fluorine environment or its complete disappearance.

  • Quantification of Free Fluoride with Ion Chromatography (IC): To measure the total amount of fluorine cleaved, quantify the concentration of free fluoride ions (F⁻) in the aqueous phase after a workup.[12][14] This gives a direct measure of the extent of defluorination.

  • Total Organic Fluorine (TOF) Analysis: For a comprehensive mass balance, techniques like Combustion Ion Chromatography (CIC) can be used to measure the total amount of fluorine still bound to organic molecules.[12][14] Comparing this to the initial amount of fluorine provides a robust measure of the defluorination percentage.

Q2: I'm performing a cross-coupling reaction and suspect the base is causing defluorination. What are my options?

The choice of base is critical in many high-temperature reactions, especially palladium-catalyzed cross-couplings. Strong bases can promote the formation of palladium-hydride species that lead to reductive defluorination or can act as nucleophiles themselves.[6]

Troubleshooting Strategy:

  • Switch to Weaker, Non-Nucleophilic Bases: Replace strong bases like NaOtBu or K₂CO₃ with weaker, bulkier, or more soluble alternatives.[6]

  • Optimize Base Stoichiometry: Use the minimum amount of base required for the reaction to proceed. Start with 1.5-2.0 equivalents and titrate down.

  • Consider Fluoride-Based Bases: In some cases, using bases like CsF or KF can suppress defluorination by Le Châtelier's principle, increasing the fluoride ion concentration in the reaction mixture.

Base TypeRecommended AlternativesRationale & Key Considerations
Strong/Hard Bases K₃PO₄, Cs₂CO₃Weaker bases that are less likely to generate high concentrations of metal-hydride intermediates. Cs₂CO₃ offers good solubility in many organic solvents.[6]
Alkoxides K₂CO₃, K₃PO₄Avoids introducing highly nucleophilic species that can directly attack the C-F bond.
Inorganic Bases Organic bases (e.g., DBU, DIPEA)Can be effective in specific systems, but test compatibility as they can also act as nucleophiles at high temperatures.
Q3: How does my choice of solvent impact defluorination, and what should I use?

Solvents can profoundly influence C-F bond stability. Polar aprotic solvents, while excellent for dissolving reagents, can sometimes accelerate defluorination.[15]

Troubleshooting Strategy:

  • Assess Reagent-Solvent Compatibility: Be aware that some fluorinating reagents (like Selectfluor) can react exothermically and dangerously with solvents like DMF and DMSO.[16] Always check compatibility before scaling up.

  • Screen a Panel of Solvents: If defluorination is observed, switch from highly polar aprotic solvents to less polar alternatives.

  • Ensure Anhydrous Conditions: Water can be a source of protons for hydrodefluorination. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).[17]

Solvent ClassExamplesImpact on Defluorination
Polar Aprotic DMF, DMAc, NMP, DMSOCan stabilize charged intermediates involved in nucleophilic attack, potentially increasing defluorination rates.[15]
Ethers Dioxane, THF, CPMEGenerally good choices for cross-coupling reactions; less polar than amides and can reduce defluorination.
Hydrocarbons Toluene, XyleneNon-polar, aprotic solvents that often minimize side reactions. A good first choice for troubleshooting.[6]
Q4: My palladium catalyst appears to be promoting C-F bond cleavage over the desired C-C bond formation. How can I optimize the catalytic system?

In cross-coupling reactions, the catalyst's ligand sphere dictates its reactivity and selectivity. The goal is to promote oxidative addition and reductive elimination while suppressing the formation of hydride species that cause reductive defluorination.[6][9]

Troubleshooting Workflow for Catalyst Optimization

G start Defluorination Observed in Pd-Catalyzed Reaction ligand Modify Ligand Environment start->ligand Primary Strategy catalyst Change Metal or Loading start->catalyst Secondary Strategy additives Introduce Additives start->additives Specific Cases l1 Increase Ligand Bulk (e.g., XPhos, RuPhos, tBu₃P) ligand->l1 Favors reductive elimination l2 Use Electron-Rich Ligands (e.g., phosphines over N-heterocyclic carbenes in some cases) ligand->l2 Increases oxidative addition rate l3 Use Pre-formed Pre-catalysts (e.g., G3/G4 Palladacycles) ligand->l3 Ensures well-defined active species c1 Lower Catalyst Loading (e.g., from 2 mol% to 0.5 mol%) catalyst->c1 Minimizes side reactions c2 Switch to Nickel Catalyst (e.g., Ni(dppe)Cl₂ or Ni(dppp)Cl₂) catalyst->c2 Ni offers complementary reactivity to Pd a1 Add Stoichiometric Additives (e.g., LiI to promote oxidative addition in specific cases) additives->a1 Can alter the catalytic cycle

Caption: Troubleshooting workflow for catalyst optimization.

Q5: What is the optimal temperature profile to minimize defluorination?

Temperature is a double-edged sword: it is required to overcome the activation energy of the desired reaction but also accelerates undesired side reactions.[7]

Protocol for Temperature Optimization:

  • Start Low: Begin the reaction at a lower temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS. Many modern catalytic systems are highly active and may not require extreme heat.

  • Gradual Ramping: If the reaction is sluggish, increase the temperature in small increments (e.g., 10 °C every 2-4 hours). Continue to monitor for both product formation and the appearance of the defluorinated byproduct.

  • Identify the Onset Temperature: Note the temperature at which defluorination becomes significant. The optimal operating temperature will be just below this threshold.

  • Consider Microwave Synthesis: For rapid optimization, microwave reactors allow for precise temperature control and rapid heating, which can sometimes minimize the time the reaction mixture spends at temperatures where side reactions dominate.[9]

Key Experimental Protocol: Screening Conditions to Mitigate Defluorination

This protocol provides a systematic approach to identify reaction parameters that suppress C-F bond cleavage.

Objective: To find a combination of base, solvent, and temperature that maximizes the yield of the desired fluorinated product while minimizing the defluorinated byproduct.

Materials:

  • Fluorinated starting material

  • Coupling partner (e.g., boronic acid, alkyne)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., XPhos)

  • Bases: K₃PO₄, Cs₂CO₃, K₂CO₃

  • Solvents (anhydrous): Dioxane, Toluene, CPME

  • Inert atmosphere reaction vials

Procedure:

  • Array Setup: Set up a parallel array of reactions in sealed vials under an inert atmosphere. Each vial will test a different combination of conditions. A 3x3 array (3 bases x 3 solvents) is a good starting point.

  • Reagent Addition:

    • To each vial, add the fluorinated starting material (1.0 eq), coupling partner (1.2 eq), palladium pre-catalyst (1 mol%), and ligand (1.2 mol% relative to Pd).

    • Add the designated base (2.0 eq) to each vial in a row.

    • Add the designated anhydrous solvent (to achieve a 0.1 M concentration) to each vial in a column.

  • Reaction Execution:

    • Place all vials in a heating block set to a moderate starting temperature (e.g., 80 °C).

    • Allow the reactions to stir for a set time (e.g., 12 hours).

  • Analysis:

    • After cooling, take a small aliquot from each vial.

    • Dilute the aliquot and analyze by LC-MS to determine the ratio of product to defluorinated byproduct.

  • Optimization:

    • Identify the conditions that gave the best product-to-byproduct ratio.

    • Perform a second, smaller array of experiments around these optimal conditions, varying the temperature (e.g., 70 °C, 80 °C, 90 °C) to fine-tune the process.

Visual Workflow for Screening Protocol

Caption: Workflow for screening reaction conditions.

References
  • Nucleophilic cleavage of C–F bonds by Brønsted base for rapid synthesis of fluorophosphate m
  • Mechanism of C−F bond cleavage of 2‐fluorobenzoate by Rieske dioxygenases.
  • Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment Closing the Fluorine Mass Balance.
  • Activating PFAS to Unlock Efficient Defluorination. Environmental Science & Technology.
  • Closing PFAS Analytical Gaps: Inter-Method Evaluation of Total Organofluorine Techniques for AFFF-Impacted Water.
  • Degradation breakthrough of stabilized compounds with C-F bonds.
  • preventing over-fluorination in the synthesis of 9-fluorononanol. Benchchem.
  • Carbon–fluorine bond cleavage medi
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH.
  • Recent developments in methods for analysis of perfluorin
  • Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces.
  • Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound.
  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination
  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society.
  • Specific Solvent Issues with Fluorin
  • Advances in Catalytic C–F Bond Activation and Transformation of Arom
  • The Dark Side of Fluorine. PMC.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. PDF.
  • Preventing dehalogenation during reactions of bromo-fluoroanilines. Benchchem.
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Contemporary synthetic strategies in organofluorine chemistry. Nature. [Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionaliz

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol . It compares the target fluorinated compound against its non-fluorinated analog to highlight the specific electronic and steric influences of the trifluoromethyl (


) group—a critical motif in modern drug discovery for modulating lipophilicity and metabolic stability.[1]

Executive Summary: The Fluorine Effect

The introduction of a


 group at the C3 position fundamentally alters the magnetic environment of the molecule compared to the non-fluorinated analog (3-(morpholin-4-yl)butan-1-ol).[1]
  • Electronic Withdrawal: The strong electron-withdrawing nature of the

    
     group causes significant deshielding of the adjacent methine proton (H3) and carbon (C3).[1]
    
  • Scalar Coupling: The

    
     nucleus (
    
    
    
    ) introduces complex splitting patterns:
    • 1H NMR: H3 appears as a multiplet (quartet of doublets/triplets) due to

      
       coupling.[1]
      
    • 13C NMR: C3 and C4 appear as quartets due to large

      
       and 
      
      
      
      couplings.[1]
  • Chirality & Diastereotopicity: The C3 chiral center renders the C2 methylene protons diastereotopic, often resolving them into distinct multiplets rather than a simple quartet/quintet.[1]

Comparative Spectral Analysis

The following table contrasts the target molecule with its non-fluorinated analog to serve as a reference for identifying the successful incorporation of the


 motif.
Table 1: Chemical Shift Comparison (1H & 13C NMR in )
PositionAtomTarget: 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-olAnalog: 3-(morpholin-4-yl)butan-1-olThe "Fluorine Effect"
C4 13C ~126.0 ppm (q,

Hz)
~10-15 ppm (CH3)Diagnostic: Huge downfield shift + Quartet splitting.[1]
C3 1H 3.20 – 3.50 ppm (m) 2.60 – 2.80 ppmDeshielded by ~0.6 ppm due to

electronegativity.[1]
C3 13C ~65.0 ppm (q,

Hz)
~58.0 ppmSignal splits into a quartet; intensity decreases.[1]
C2 1H 1.60 – 1.90 ppm (distinct m) 1.40 – 1.60 ppmIncreased magnetic non-equivalence (diastereotopic splitting).[1]
C1 1H 3.60 – 3.80 ppm (t/m)3.60 – 3.80 ppmMinimal effect (too distant from

).[1]
19F F -72.0 to -76.0 ppm (d) N/AConfirmation: Single diagnostic signal for

.

Note: Values are estimated ranges based on substituent chemical shift additivity rules for trifluoromethylated amines and alcohols.

Detailed Spectral Assignment

A. 1H NMR Analysis (Proton)
  • The Chiral Methine (H3):

    • Located at the chiral center, this proton is coupled to the

      
       group (
      
      
      
      Hz) and the two C2 protons.[1]
    • Appearance: It will not appear as a simple triplet. Expect a complex multiplet (quartet of dd) in the 3.2–3.5 ppm range.[1]

  • The Diastereotopic Methylene (H2a, H2b):

    • Due to the adjacent chiral center (C3), the two protons on C2 are chemically non-equivalent.[1]

    • Appearance: Instead of a standard quartet, these often appear as two separate complex multiplets between 1.6–2.0 ppm .[1]

  • The Morpholine Ring:

    • O-CH2 (x4): A distinct multiplet around 3.6–3.7 ppm , potentially overlapping with the C1-H2 signal.[1]

    • N-CH2 (x4): A multiplet around 2.4–2.7 ppm .[1] The

      
       group may cause a slight downfield shift compared to the non-fluorinated analog due to inductive effects transmitted through the nitrogen.[1]
      
  • The Hydroxyl (OH):

    • In

      
      , this appears as a broad singlet, often exchangeable.[1] In 
      
      
      
      , it may appear as a sharp triplet/doublet around 4.5 ppm if coupling to C1 is preserved.[1]
B. 13C NMR Analysis (Carbon)
  • C4 (Trifluoromethyl):

    • The most distinct peak. It appears as a quartet (

      
       Hz) around 123–129 ppm .[1]
      
    • Tip: This peak is often low intensity due to C-F coupling splitting the signal energy and lack of NOE enhancement.[1]

  • C3 (Methine):

    • Directly attached to the

      
      .[1] It appears as a quartet  (
      
      
      
      Hz) around 60–70 ppm .[1]
  • C1 & Morpholine Carbons:

    • C1 (Alcohol): ~60–62 ppm (Singlet).[1]

    • Morpholine O-C: ~67 ppm (Singlet).[1]

    • Morpholine N-C: ~50–54 ppm (Singlet).[1]

C. 19F NMR Analysis (Fluorine)
  • Shift: A sharp singlet (or doublet if H-coupling is resolved) at -72 to -76 ppm .

  • Utility: This is the cleanest method to determine purity. A second peak in this region usually indicates a diastereomer (if a second chiral center exists) or an impurity (e.g., unreacted trifluoro-ketone precursor).[1]

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-fidelity data, follow this self-validating protocol.

Step 1: Solvent Selection[1][2]
  • Primary: Deuterated Chloroform (

    
    ).[1] Good solubility, standard reference.
    
  • Alternative: Deuterated DMSO (

    
    ). Use if the OH proton signal is critical for assignment or if the morpholine salt is being analyzed.
    
Step 2: Sample Preparation
  • Weigh 10–15 mg of the target compound.[1]

  • Dissolve in 0.6 mL of solvent.

  • Filtration (Critical): If the sample is synthesized via reduction of a ketone, trace inorganic salts (borohydrides) may cause line broadening. Filter through a small cotton plug into the NMR tube.

Step 3: Acquisition Parameters
  • 1H NMR: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of the methine proton for accurate integration.
  • 13C NMR: Set number of scans (

    
    ) to 
    
    
    
    . The C-F coupled quartets are low intensity; insufficient scans will result in "missing" CF3 peaks.[1]
  • 19F NMR: Run a non-decoupled scan to observe F-H coupling, then a decoupled scan for integration.

Structural Logic & Workflow

The following diagram illustrates the logical flow of assigning the structure based on the spectral data provided above.

NMR_Assignment_Flow Start Unknown Fluorinated Sample F19 19F NMR Analysis Start->F19 H1 1H NMR Analysis Start->H1 C13 13C NMR Analysis Start->C13 Decision1 Signal at -75 ppm? F19->Decision1 Decision2 Methine (H3) Pattern? H1->Decision2 Decision3 Quartet at ~125 ppm? C13->Decision3 Decision1->H1 Yes (CF3 present) Fail Impurity / Wrong Structure Decision1->Fail No Decision2->C13 Multiplet > 3.0ppm Decision2->Fail Triplet (No F coupling) Result Confirmed: 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol Decision3->Result Yes (J ~ 280Hz) Decision3->Fail No

Caption: Logical workflow for structural validation using multi-nuclear NMR data.

References

  • General 19F NMR Shifts: Alfa Chemistry. 19F NMR Chemical Shift Table. Retrieved from .

  • Synthesis of Fluorinated Butanols: ChemicalBook. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol. Retrieved from .

  • Diastereotopic Protons: Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from .

  • Influence of CF3 on Amines: University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Retrieved from .

  • Backbone Analog Data: PubChem. 4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one Spectral Data. Retrieved from .

Sources

A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Trifluoromethyl Morpholine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Trifluoromethyl Morpholine Moiety in Modern Drug Discovery

The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF3) group is particularly prevalent due to its profound effects on a molecule's physicochemical and pharmacological properties. When appended to a morpholine scaffold, a common building block in numerous approved drugs, the resulting trifluoromethyl morpholine moiety offers a unique combination of metabolic stability, lipophilicity, and bioavailability.[1] Understanding the mass spectrometric behavior of these compounds is paramount for their unambiguous identification, characterization, and metabolic profiling during the drug development process. This guide provides an in-depth analysis of the expected fragmentation patterns of trifluoromethyl morpholine compounds, comparing them to the well-established fragmentation of the parent morpholine ring.

Fundamental Fragmentation of the Morpholine Ring

Under electron ionization (EI), the morpholine molecular ion (m/z 87) is readily formed.[2] The primary fragmentation pathway is initiated by the loss of an electron from either the nitrogen or oxygen heteroatom, followed by alpha-cleavage. The most prominent fragment in the EI spectrum of morpholine is typically observed at m/z 57, corresponding to the loss of a neutral formaldehyde (CH₂O) molecule.[3] Another significant fragmentation route involves the loss of an ethylene (C₂H₄) molecule, leading to a fragment ion at m/z 59. A less intense, but notable, fragment can be seen at m/z 30, which corresponds to the [CH₂NH₂]⁺ ion.

Caption: Proposed EI fragmentation of 2-trifluoromethylmorpholine.

Comparative Analysis of Fragmentation Patterns

The table below summarizes the key predicted differences in the mass spectrometry fragmentation patterns between unsubstituted morpholine and a hypothetical 2-trifluoromethylmorpholine under electron ionization.

FeatureUnsubstituted Morpholine2-Trifluoromethylmorpholine (Predicted)Rationale for Difference
Molecular Ion (M⁺˙) m/z 87, typically observedExpected to be present, but potentially less abundant due to increased fragmentationThe C-CF₃ bond can be labile, leading to more facile fragmentation.
Key Fragments m/z 57 ([M-CH₂O]⁺˙)m/z 59 ([M-C₂H₄]⁺˙)m/z 30 ([CH₂NH₂]⁺)[M-69]⁺ (Loss of •CF₃)[M-30]⁺˙ (Loss of CH₂O)[M-28]⁺˙ (Loss of C₂H₄)The loss of the trifluoromethyl radical is a highly characteristic fragmentation for compounds containing this moiety. [1]The inherent ring cleavages of morpholine are still expected to occur.
Base Peak Often m/z 57Potentially [M-69]⁺ or a fragment resulting from ring opening followed by CF₃ loss.The stability of the resulting cation will determine the base peak. The loss of the stable •CF₃ radical often leads to a highly abundant fragment ion.
Fluorine Rearrangements Not applicablePossible neutral loss of HF or :CF₂Rearrangements involving fluorine atoms have been observed in other trifluoromethylated heterocyclic systems. [4]

Experimental Protocol for Mass Spectrometry Analysis

Acquiring high-quality mass spectra is crucial for the correct identification of fragmentation patterns. The following is a general protocol for the analysis of trifluoromethyl morpholine compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

1. Sample Preparation:

  • Dissolve the purified trifluoromethyl morpholine compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL for initial screening.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector: Split/splitless inlet.

  • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 20:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 30-500.

3. Data Analysis:

  • Identify the peak corresponding to the trifluoromethyl morpholine compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak.

  • Propose structures for the major fragment ions and the corresponding neutral losses.

  • Compare the observed fragmentation pattern with the predicted patterns outlined in this guide.

For compounds not amenable to GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) should be employed. Tandem mass spectrometry (MS/MS) experiments are highly recommended to confirm fragmentation pathways by isolating the molecular ion (or a protonated molecule in ESI) and inducing its fragmentation through collision-induced dissociation (CID).

Caption: GC-MS workflow for analyzing trifluoromethyl morpholines.

Conclusion

The introduction of a trifluoromethyl group to a morpholine ring creates a molecule with desirable pharmaceutical properties but also introduces complexity into its mass spectrometric fragmentation. By understanding the fundamental fragmentation of the morpholine scaffold and the characteristic behavior of the trifluoromethyl group, researchers can confidently predict and interpret the mass spectra of these important compounds. The key diagnostic feature is expected to be the loss of a trifluoromethyl radical ([M-69]⁺), complemented by the inherent ring cleavage patterns of the morpholine core. This guide provides a foundational framework for the structural elucidation of novel trifluoromethyl morpholine derivatives, a critical step in the journey of drug discovery and development.

References

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2013). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 4(3), 133-139. [Link]

  • Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]

  • Hamdi, S. T. (1996). The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines. Journal of Heterocyclic Chemistry, 33(4), 1347-1350. [Link]

  • NIST. (n.d.). Morpholine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are...[Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Naval Weapons Center. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

HPLC Method Development Guide: Purity Assessment of 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol (TFMB) presents a "triad of trouble" for the analytical scientist:

  • Basicity: The morpholine nitrogen (

    
    ) protonates at standard HPLC pH, leading to severe peak tailing on traditional silica-based C18 columns.
    
  • Fluorination: The trifluoromethyl (

    
    ) group alters polarity but provides unique retention opportunities often missed by alkyl phases.
    
  • Weak Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) ineffective and low-UV (200-210 nm) prone to solvent noise.
    

This guide compares the standard industry approach (C18/UV) against an optimized Fluorophenyl (PFP) / Charged Aerosol Detection (CAD) methodology. Based on physicochemical principles and class-behavior data, the PFP/CAD system is superior for quantifying non-chromophoric impurities and achieving peak symmetry.

Part 1: Stationary Phase Selection (C18 vs. PFP)
The Challenge: Silanol Interactions

On a standard C18 column, the protonated morpholine moiety interacts with residual silanols (


) on the silica surface via ion-exchange. This secondary interaction causes peak broadening and tailing (

), masking closely eluting impurities.
The Solution: Pentafluorophenyl (PFP) Phases

PFP phases offer orthogonal selectivity through three distinct mechanisms:[1][2]

  • 
     Interactions:  Electron-deficient aromatic ring interacts with electron-rich analytes.
    
  • Dipole-Dipole: The C-F bonds in the stationary phase interact strongly with the polar morpholine and alcohol groups.

  • Shape Selectivity: The rigid PFP ring separates impurities based on steric differences (e.g., dehydration products) better than flexible C18 chains.

Comparative Performance Data (Representative)

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.[3] Gradient: 5-95% B over 10 min.

ParameterStandard C18 (3 µm)PFP (Propyl) (3 µm)Scientific Rationale
Retention (

)
2.13.4PFP provides dual retention (hydrophobic + polar interactions).
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)PFP phases often shield silanols;

dipole improves peak shape.
Selectivity (

)
1.05 (vs. Impurity A)1.25 (vs. Impurity A)PFP resolves fluorinated isomers/analogs better than C18.
Resolution (

)
1.2> 2.5Superior shape selectivity of the fluorinated ring.

Expert Insight: While high-pH buffers (pH 10) on Hybrid C18 can suppress morpholine protonation and improve tailing, they often degrade the fluorinated alcohol moiety or cause column instability. PFP at low pH is the robust choice.

Part 2: Detection Strategy (UV vs. CAD)
The Challenge: The "Invisible" Molecule

TFMB lacks a benzene ring or conjugated ketone. Its UV absorption is limited to the auxiliary transitions of the ether/amine/fluorine groups, requiring detection at <210 nm. This region is susceptible to interference from mobile phase modifiers (e.g., Formic Acid cut-off).

The Solution: Charged Aerosol Detection (CAD)

CAD is a universal detector that measures the charge transferred to analyte particles. Response is independent of chemical structure (chromophore), depending only on mass concentration.

Sensitivity & Linearity Comparison
MetricUV (205 nm)CAD (Corona/Vanquish)Analysis
LOD (ng) ~50 ng~1-5 ngCAD is 10-50x more sensitive for non-aromatic species.
Linearity (

)
0.995 (Limited Range)> 0.998 (Wide Range)UV suffers from baseline drift at 205nm; CAD is stable.
Impurity Coverage LowHighUV misses non-chromophoric precursors (e.g., morpholine). CAD sees all non-volatiles.
Gradient Stability Poor (Baseline drift)ExcellentCAD tolerates gradient shifts better than low-UV.
Part 3: Recommended Protocol (The "Gold Standard")

This protocol is designed to be self-validating, ensuring specificity for both the parent molecule and likely synthetic byproducts (e.g., morpholine, dehydrated alkene).

Instrument Parameters
  • Column: Pentafluorophenyl (PFP) Core-Shell,

    
     mm, 2.6 µm (e.g., Kinetex PFP or Ascentis Express F5).
    
  • System: UHPLC or HPLC (binary pump preferred).

  • Column Temp: 40°C (Controls viscosity and kinetics).

  • Flow Rate: 0.4 mL/min.

Mobile Phase Strategy
  • Solvent A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer controls ionization state).

  • Solvent B: Acetonitrile (Low viscosity, sharp peaks).

  • Gradient:

    • 0.0 min: 5% B (Hold for retention of polar morpholine)

    • 1.0 min: 5% B

    • 10.0 min: 60% B

    • 12.0 min: 95% B (Wash lipophilic impurities)

    • 15.0 min: 5% B (Re-equilibration)

Detection Settings
  • Primary: CAD (Evaporation Temp: 35°C; Power Function: 1.0 for linearity).

  • Secondary: UV 200 nm (For cross-verification of aromatic impurities if any).

Part 4: Method Development Visualization

The following diagrams illustrate the logical flow for method selection and the system suitability criteria required for validation.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol CheckChromophore Check Structure: Conjugated System? Start->CheckChromophore UV_Path Strong UV (Use UV >240nm) CheckChromophore->UV_Path Yes Weak_Path Weak/No UV (Use CAD or MS) CheckChromophore->Weak_Path No CheckBasic Check Functional Groups: Basic Nitrogen? Weak_Path->CheckBasic C18_Path Standard C18 (Risk: Tailing) CheckBasic->C18_Path No PFP_Path Fluorinated Phase (PFP) (Selectivity + Peak Shape) CheckBasic->PFP_Path Yes (Morpholine) Opt_Method Optimized Method: PFP Column + Acidic Buffer + CAD C18_Path->Opt_Method If High pH used PFP_Path->Opt_Method

Caption: Decision logic prioritizing CAD detection and PFP stationary phases for fluorinated amino-alcohols.

Diagram 2: System Suitability & Validation Workflow

Validation Input Final Method (PFP / CAD) SST System Suitability Test (SST) Input->SST Param1 Tailing Factor (Tf) Target: < 1.5 SST->Param1 Param2 Resolution (Rs) Target: > 2.0 SST->Param2 Param3 S/N Ratio (LOQ) Target: > 10 SST->Param3 Validation ICH Q2(R2) Validation Param1->Validation Pass Param2->Validation Pass Param3->Validation Pass

Caption: Critical Quality Attributes (CQAs) for method validation per ICH guidelines.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[5] Journal of Chromatography A. [Link] (Discusses PFP selectivity mechanisms).

  • Gamache, P. H., et al. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Critical Reviews in Analytical Chemistry.[6] [Link] (Comparison of CAD vs UV).

Sources

A Researcher's Guide to Confirming Absolute Configuration: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1] Ascertaining the absolute configuration—the precise spatial arrangement of atoms—is therefore a non-negotiable step in ensuring the safety and efficacy of a therapeutic candidate. While several techniques can probe molecular chirality, X-ray crystallography has long been considered the gold standard for the unambiguous determination of absolute configuration.[2][3]

This guide provides an in-depth comparison of X-ray crystallography with other powerful techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). We will explore the underlying principles, experimental workflows, and practical considerations to empower researchers in selecting the most appropriate method for their specific needs.

The Decisive Power of X-ray Crystallography: Harnessing Anomalous Dispersion

Single-crystal X-ray crystallography provides a direct and definitive three-dimensional map of a molecule's electron density, allowing for the precise determination of its atomic arrangement.[2] The key to unlocking the absolute configuration lies in a phenomenon known as anomalous dispersion (or resonant scattering).[4][5]

The Physics Behind the Method: Breaking Friedel's Law

Under normal X-ray scattering conditions, the diffraction pattern from a crystal and its mirror image are indistinguishable, a principle known as Friedel's Law.[6][7] However, when the energy of the incident X-rays is close to the absorption edge of an atom within the crystal, anomalous dispersion occurs.[4][6] This results in a phase shift in the scattered X-rays, causing a breakdown of Friedel's Law.[6][8] Consequently, the intensities of certain pairs of reflections, known as Bijvoet pairs (h,k,l and -h,-k,-l), will be measurably different.[8] This intensity difference is the experimental handle that allows for the differentiation between the two enantiomers and thus the determination of the absolute configuration.[9]

Historically, the presence of a "heavy" atom (e.g., bromine, sulfur, or phosphorus) was considered essential to produce a sufficiently strong anomalous scattering signal.[4][10] However, with advancements in modern diffractometers and computational methods, it is now often possible to determine the absolute configuration of molecules containing only light atoms, such as oxygen.[9]

Experimental Workflow: From Crystal to Configuration

The journey from a purified compound to its absolute configuration via X-ray crystallography involves a series of meticulous steps.

X-ray Crystallography Workflow cluster_0 Experimental Phase cluster_1 Data Processing & Analysis cluster_2 Output A Single Crystal Growth B Crystal Mounting & Screening A->B High-quality crystal C X-ray Diffraction Data Collection B->C Suitable crystal D Structure Solution & Refinement C->D Diffraction data E Absolute Structure Determination D->E Structural model F Flack Parameter Analysis E->F Bijvoet pair analysis G Unambiguous Absolute Configuration F->G Confident assignment

Figure 1: Experimental workflow for absolute configuration determination by X-ray crystallography.

Step-by-Step Protocol:

  • Single Crystal Growth: This is often the most challenging and critical step. A high-quality single crystal, typically 0.1-0.3 mm in size, free of defects, is required.[4] This can be a time-consuming process involving the screening of various solvents and crystallization conditions.

  • Crystal Mounting and Screening: A suitable crystal is carefully mounted on the diffractometer. A preliminary diffraction experiment is performed to assess the crystal quality and determine the unit cell parameters.

  • X-ray Diffraction Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the intensities of the diffracted X-rays are measured at thousands of different orientations. For absolute configuration determination, it is crucial to collect a complete dataset, including Bijvoet pairs.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding a three-dimensional model of the molecule's electron density. This model is then refined to obtain the precise atomic positions.

  • Absolute Structure Determination: The anomalous scattering data is analyzed to determine the absolute configuration. This is typically quantified using the Flack parameter.[8]

Interpreting the Flack Parameter

The Flack parameter, 'x', is a refined value that indicates whether the determined atomic arrangement or its inverse is the correct one.[8][11]

  • x ≈ 0: The refined model corresponds to the correct absolute configuration.[8]

  • x ≈ 1: The inverted structure is the correct one.[8]

  • x ≈ 0.5: The crystal may be a racemic twin, meaning it contains equal amounts of both enantiomers.[8]

The standard uncertainty (s.u.) associated with the Flack parameter is crucial for a confident assignment. A small s.u. (typically < 0.04 for an unknown enantiopurity) provides high confidence in the determined absolute configuration.[11][12] The Hooft parameter is another statistical tool used for the same purpose, often providing a smaller standard uncertainty.[13]

Flack Parameter Interpretation Start Refined Flack Parameter (x) Correct Correct Absolute Configuration Start->Correct x ≈ 0 (small s.u.) Inverted Invert Structure Start->Inverted x ≈ 1 (small s.u.) Racemic Racemic Twinning or Poor Data Start->Racemic x ≈ 0.5

Figure 2: Decision tree for interpreting the Flack parameter in absolute configuration determination.

Solution-State Alternatives: VCD and ECD Spectroscopy

While X-ray crystallography is definitive, the requirement for a high-quality single crystal can be a significant bottleneck.[14] Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) have emerged as powerful, non-destructive techniques that determine absolute configuration in the solution state, thus bypassing the need for crystallization.[15][16][17]

Both techniques are based on the differential absorption of left and right circularly polarized light by a chiral molecule.[15][16] Enantiomers have mirror-image spectra, meaning they absorb left and right circularly polarized light to an equal and opposite extent.[15][18]

The core of the VCD and ECD methods lies in the comparison of the experimentally measured spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT).[1][15][16] If the experimental spectrum of an unknown enantiomer matches the calculated spectrum for the R configuration, then the absolute configuration is assigned as R.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations.[19] VCD spectra are rich in structural information, as they are sensitive to the entire 3D arrangement of atoms.[19] A key advantage of VCD is that all chiral molecules, in principle, have a VCD spectrum, even those lacking a UV chromophore.[15]

Electronic Circular Dichroism (ECD)

ECD, on the other hand, measures the differential absorption of circularly polarized light in the UV-visible region, which corresponds to electronic transitions.[16][20] Therefore, the presence of a chromophore within the molecule is generally necessary to obtain a measurable ECD spectrum.[21]

General Workflow for VCD/ECD Analysis

VCD_ECD_Workflow cluster_0 Experimental cluster_1 Computational cluster_2 Analysis & Assignment A Measure VCD/ECD Spectrum of Sample E Compare Experimental and Calculated Spectra A->E B Perform Conformational Search C Calculate Theoretical Spectrum (e.g., for R-enantiomer) using DFT B->C D Generate Spectrum for S-enantiomer (inverted) C->D D->E F Assign Absolute Configuration E->F Best Match

Figure 3: General workflow for absolute configuration determination using VCD or ECD spectroscopy.

Comparative Analysis: Choosing the Right Tool for the Job

The choice between X-ray crystallography, VCD, and ECD depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty.

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[4]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[15][19]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[16][20]
Sample Requirement High-quality single crystal (microgram to milligram scale).[4][21]Solution (milligram scale).[15]Solution (microgram to milligram scale), requires a chromophore.[21]
Crystallization Required? Yes, this can be a major bottleneck.[14]No.[17]No.
Heavy Atom/Chromophore Presence of a heavy atom is beneficial but not always essential with modern equipment.[9][10]No specific functional group required.[15]Requires a suitable chromophore for electronic transitions.[21]
Data Analysis Direct determination from diffraction data; interpretation of the Flack parameter.[8]Comparison of experimental spectrum with DFT-calculated spectrum.[1][17]Comparison of experimental spectrum with TDDFT-calculated spectrum.[16]
Confidence Level Considered the "gold standard"; provides a definitive 3D structure.[2][3]High, provided a good match between experimental and calculated spectra is obtained.[1]Generally reliable, but accuracy of TDDFT calculations can vary.[22]
Throughput Lower, due to the time required for crystallization and data collection.Higher, as solution-state measurements are rapid.Higher, similar to VCD.
Sample State Solid state (crystal lattice).Solution state, providing information on conformational flexibility.[18]Solution state.

Conclusion: An Integrated Approach to Stereochemical Control

In the rigorous world of pharmaceutical development, absolute configuration is a cornerstone of molecular characterization. X-ray crystallography, through the powerful phenomenon of anomalous dispersion, remains the definitive method for its determination, providing an unambiguous three-dimensional structure. However, its reliance on single crystals presents a practical challenge.

Vibrational and Electronic Circular Dichroism have risen as formidable, complementary techniques that circumvent the need for crystallization. By marrying experimental spectroscopy with quantum chemical calculations, VCD and ECD offer a reliable and often faster route to assigning absolute configuration in the solution phase.

Ultimately, the choice of method will be guided by the specific properties of the molecule and the resources available. A prudent strategy often involves an integrated approach, potentially using VCD or ECD for initial screening or for compounds that are difficult to crystallize, and reserving X-ray crystallography for final, unequivocal confirmation. By understanding the principles, strengths, and limitations of each technique, researchers can navigate the complexities of chirality with confidence, ensuring the development of safe and effective medicines.

References

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • Martín-García, J.M. Structural resolution. The anomalous dispersion. [Link]

  • Wikipedia. Absolute configuration. [Link]

  • National Center for Biotechnology Information. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. [Link]

  • American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • Wikipedia. Vibrational circular dichroism. [Link]

  • Thieme. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]

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Safety Operating Guide

Personal protective equipment for handling 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative operational protocol for handling 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol . As this compound is often a New Chemical Entity (NCE) or a specialized building block in medicinal chemistry, specific toxicological data may be sparse.[1]

Therefore, this protocol applies Structure-Activity Relationship (SAR) based safety assessments , deriving risk controls from its constituent pharmacophores: the Morpholine ring (corrosive/toxic base) and the Trifluoromethyl group (enhanced lipophilicity/permeability).[1][2]

Molecular Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand why the hazard exists.[1] We do not treat this merely as "another organic liquid"; we treat it as a lipophilic base with enhanced skin permeation potential.

Functional MoietyHazard ContributionMechanism of Action
Morpholine Ring Corrosivity / Toxicity Secondary amines are alkaline.[1][2] Morpholine is known to cause severe skin burns, eye damage, and respiratory tract irritation (H314, H332) [1].[1][2]
Trifluoromethyl (-CF₃) Permeation Enhancer The high electronegativity and lipophilicity of the -CF₃ group facilitate the compound's transport across lipid bilayers (skin/cell membranes), potentially increasing systemic absorption of the toxic morpholine moiety [2].[1][2]
Butan-1-ol Backbone Solvent/Polarity Increases water solubility while maintaining organic solubility, making the compound amphiphilic.[1][2] This aids in rapid distribution in biological tissues.

Aggregated Hazard Classification (Conservative Estimate):

  • Signal Word: DANGER

  • Likely H-Codes: H314 (Causes severe skin burns), H311 (Toxic in contact with skin), H335 (Respiratory irritation).[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. The presence of the fluorinated amine requires a barrier strategy that resists both polarity (alcohol) and non-polarity (fluorine).

A. Hand Protection (Critical)

Standard latex gloves are forbidden . Morpholine derivatives can permeate latex rapidly.

  • Primary Recommendation: Nitrile (Minimum 5 mil / 0.12 mm) for incidental splash protection.

  • High-Exposure Operations (Decanting/Synthesis): Double-gloving is mandatory.[1][2]

    • Inner Layer: 4 mil Nitrile (Tactility).[3]

    • Outer Layer: 8 mil Nitrile or Laminate (Silver Shield/4H) if handling pure concentrated oil > 100mL.

  • Protocol: Change outer gloves immediately upon any visible splash. Change inner gloves every 2 hours due to potential permeation of vapors.

B. Eye & Face Protection[4][5][6][7][8][9]
  • Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of irreversible corneal opacity from the amine base [3].

  • Volume > 50mL: Add a Face Shield (8-inch minimum) over goggles.[2]

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (Spill/Outside Hood): Full-face respirator with ABEK1 filters (Organic Vapor + Inorganic/Acid/Ammonia/Amine).[2] The "K" rating is specific for ammonia and amines.

Operational Workflow: Decision Logic

The following diagram outlines the decision-making process for PPE selection based on the scale of operation.

PPE_Decision_Tree Start Operation Assessment: 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol Scale Determine Scale & State Start->Scale SmallScale Analytical / Small Scale (< 100 mg) Scale->SmallScale PrepScale Prep Scale / Synthesis (> 100 mg - 10 g) Scale->PrepScale BulkScale Bulk Transfer (> 10 g) Scale->BulkScale Level1 LEVEL 1 PPE: Fume Hood + Splash Goggles + Single Nitrile (5 mil) + Lab Coat SmallScale->Level1 Low Risk Level2 LEVEL 2 PPE: Fume Hood + Goggles + Double Nitrile (Outer 8 mil) + Chemical Apron PrepScale->Level2 Moderate Risk Level3 LEVEL 3 PPE: Fume Hood + Face Shield + Laminate Gloves (Silver Shield) + Tyvek Sleeves/Suit BulkScale->Level3 High Risk

Figure 1: Risk-based PPE selection logic.[1][2][4] Scale determines the barrier integrity required.

Step-by-Step Handling Protocol

Phase 1: Reception & Storage
  • Inspection: Upon receipt, inspect the septum/cap for degradation. Amines can degrade fluoropolymers over long periods; ensure the container liner is compatible (Teflon/PTFE is generally safe, but check for brittleness).[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) . Morpholine derivatives are hygroscopic and can absorb CO₂ from the air to form carbamates.

  • Segregation: Store away from oxidizing agents (peroxides, nitrates) and strong acids .

Phase 2: Weighing & Dispensing
  • The Static Hazard: Fluorinated compounds often carry high static charges. When dispensing powders or oils into glass:

    • Use an anti-static gun or ionizer bar inside the balance enclosure.

    • Do not use metal spatulas if the compound is a free base oil (potential for metal leaching); use glass or PTFE-coated tools.

    • Gravimetric Addition: If liquid, weigh by difference using a syringe to avoid open pouring.

Phase 3: Reaction Setup
  • Solvent Choice: When dissolving, avoid halogenated solvents (DCM/Chloroform) if possible, as amines can react violently with them under specific conditions or over time.[1] Prefer alcohols or ethers.

  • Temperature Control: Exothermic reaction potential. Always add this reagent slowly to acids or electrophiles.

Emergency Response & Spill Management

In the event of a spill, the combination of flammability (solvent) and corrosivity (amine) requires a specific sequence.[1]

Emergency_Response Spill SPILL DETECTED Evacuate 1. Evacuate & Ventilate (Remove Ignition Sources) Spill->Evacuate PPE_Don 2. Don PPE Level 3 (Respirator + Laminate Gloves) Evacuate->PPE_Don Contain 3. Containment Use Chemizorb® or Vermiculite (DO NOT use paper towels) PPE_Don->Contain Neutralize 4. Neutralization Treat absorbent with dilute Acetic Acid or Citric Acid Contain->Neutralize Disposal 5. Disposal Seal in HazMat Bag Label: 'Fluorinated Organic Alkaline Waste' Neutralize->Disposal

Figure 2: Emergency spill response workflow. Note the prohibition of paper towels (cellulose), which can react with concentrated amines.[1][2]

Disposal Specifications
  • Waste Stream: This compound contains Fluorine . It cannot be disposed of in standard organic waste streams in many jurisdictions due to the potential for forming HF (Hydrofluoric Acid) upon incineration if not properly scrubbed.

  • Labeling: "Halogenated Organic Waste - Alkaline."[1][2]

  • Destruction: Must be sent to a high-temperature incinerator equipped with caustic scrubbers.[1][2]

Technical Summary Table

PropertyData / EstimateOperational Implication
Physical State Viscous Liquid or Low-Melting SolidHigh viscosity requires positive displacement pipettes or weighing by difference.[1][2]
Flash Point > 60°C (Est. based on MW)Treat as Combustible Liquid . Ground all glassware.
pKa (Conj. Acid) ~8.0 - 8.5 (Est.)[1][2]Moderately basic. Will form salts with weak acids.
Incompatibility Strong Oxidizers, Acid Chlorides, AnhydridesViolent reaction risk.[1] Store segregated.
Skin Absorption HIGH (Due to -CF₃)Systemic toxicity risk is elevated compared to non-fluorinated analogs.[2]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.